4-Pentyn-1-YL acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
pent-4-ynyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-3-4-5-6-9-7(2)8/h1H,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNIPEZTZSRYGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452427 | |
| Record name | 4-PENTYN-1-YL ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14604-46-7 | |
| Record name | 4-PENTYN-1-YL ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Pentyn-1-yl Acetate (CAS No. 14604-46-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-pentyn-1-yl acetate, a versatile bifunctional molecule with significant applications in modern organic synthesis and drug discovery. The document details its physicochemical properties, provides a robust, validated protocol for its synthesis and purification, and offers an in-depth analysis of its characterization through spectroscopic methods. Furthermore, this guide explores the strategic importance of the terminal alkyne and acetate functionalities, with a particular focus on their role as building blocks in medicinal chemistry and their application in bioorthogonal "click" chemistry for the development of novel therapeutics.
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of contemporary drug discovery, the demand for versatile and precisely functionalized molecular scaffolds is paramount. This compound (CAS No. 14604-46-7) emerges as a molecule of significant interest due to its unique combination of a terminal alkyne and a primary acetate ester. This distinct architecture allows for orthogonal reactivity, enabling sequential or one-pot modifications that are crucial in the synthesis of complex molecular targets. The terminal alkyne serves as a handle for a multitude of transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] The acetate group, on the other hand, can be readily hydrolyzed to reveal a primary alcohol, providing a site for further functionalization or serving as a key pharmacophoric element. This guide aims to provide researchers with the foundational knowledge and practical protocols necessary to effectively utilize this compound in their research endeavors.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of this compound is fundamental to its application and characterization.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 14604-46-7 | |
| Molecular Formula | C₇H₁₀O₂ | |
| Molecular Weight | 126.15 g/mol | |
| Appearance | Solid | |
| Boiling Point | Not available | |
| Density | Not available |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below are the expected and reported spectral data.
-
-
δ ~ 4.1 ppm (t, 2H): The two protons on the carbon adjacent to the acetate oxygen (-CH₂-O-). The triplet splitting would arise from coupling to the adjacent methylene group.
-
δ ~ 2.2 ppm (td, 2H): The two protons on the carbon adjacent to the alkyne (≡C-CH₂-). The triplet of doublets splitting would be due to coupling with the adjacent methylene group and the terminal alkyne proton.
-
δ ~ 2.0 ppm (s, 3H): The three protons of the acetate methyl group (-O-C(=O)-CH₃).
-
δ ~ 1.9 ppm (t, 1H): The terminal alkyne proton (≡C-H). The triplet splitting is a result of long-range coupling with the adjacent methylene protons.
-
δ ~ 1.8 ppm (p, 2H): The two protons of the central methylene group (-CH₂-CH₂-CH₂-). The pentet (or multiplet) splitting would be due to coupling with the two adjacent methylene groups.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
δ ~ 171.0 ppm: Carbonyl carbon of the acetate group.
-
δ ~ 83.0 ppm: Quaternary carbon of the alkyne.
-
δ ~ 69.0 ppm: Terminal carbon of the alkyne.
-
δ ~ 63.0 ppm: Carbon adjacent to the acetate oxygen (-CH₂-O-).
-
δ ~ 28.0 ppm: Central methylene carbon.
-
δ ~ 21.0 ppm: Methyl carbon of the acetate group.
-
δ ~ 15.0 ppm: Carbon adjacent to the alkyne (≡C-CH₂-).
-
-
IR (Infrared) Spectroscopy:
-
~3300 cm⁻¹ (sharp, strong): C-H stretch of the terminal alkyne.
-
~2120 cm⁻¹ (weak): C≡C stretch of the terminal alkyne.
-
~1740 cm⁻¹ (strong): C=O stretch of the ester.
-
~1240 cm⁻¹ (strong): C-O stretch of the ester.
-
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is most efficiently achieved through the acetylation of its commercially available precursor, 4-pentyn-1-ol. The following protocol is based on established esterification procedures using acetic anhydride and pyridine.[4][5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Step-by-Step Experimental Protocol
Materials and Reagents:
-
4-Pentyn-1-ol (1.0 eq)
-
Acetic anhydride (1.5 eq)
-
Pyridine (anhydrous, 2.0 eq)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (for elution)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-pentyn-1-ol (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Slowly add anhydrous pyridine (2.0 eq) to the stirred solution, followed by the dropwise addition of acetic anhydride (1.5 eq).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[6] Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.
Applications in Drug Discovery and Development
The unique bifunctional nature of this compound makes it a valuable building block in medicinal chemistry. The terminal alkyne and the acetate group offer orthogonal handles for molecular elaboration.
The Terminal Alkyne: A Gateway to Complexity
The terminal alkyne is a privileged functional group in drug design.[7][8] Its linear geometry can act as a rigid spacer, and it can participate in a variety of carbon-carbon bond-forming reactions. Most significantly, it is a key participant in bioorthogonal click chemistry .[1]
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific reaction that forms a stable 1,2,3-triazole linkage.[2] This reaction is central to many modern drug discovery strategies, including:
-
Fragment-Based Drug Discovery (FBDD): Small molecular fragments containing an azide or alkyne can be "clicked" together to rapidly generate libraries of more complex molecules for screening.
-
Target Identification and Validation: this compound can be incorporated into a bioactive molecule as a tag. The terminal alkyne can then be used to attach a reporter molecule (e.g., a fluorophore or biotin) via a click reaction, enabling the visualization and isolation of the biological target.
-
Prodrug Design: The triazole linkage formed via click chemistry can be designed to be cleavable under specific physiological conditions, allowing for the targeted release of a drug.
The Acetate Group: A Latent Hydroxyl and Pharmacophore
The acetate group serves two primary roles in drug design:
-
Protecting Group: The acetate effectively masks the reactivity of the primary alcohol. This allows for selective manipulation of the alkyne terminus without interference from the hydroxyl group. The acetate can then be readily removed under mild basic conditions to reveal the alcohol for subsequent reactions.
-
Pharmacophoric Element: In some contexts, the ester functionality itself can contribute to the biological activity of a molecule by participating in hydrogen bonding or other interactions with a biological target.
Logical Relationship of Functionalities
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13C NMR of pent-4-ynyl acetate
An In-depth Technical Guide to the ¹³C NMR Spectroscopy of Pent-4-ynyl Acetate
Abstract
This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy of pent-4-ynyl acetate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the theoretical principles, practical experimental protocols, and detailed spectral interpretation of this versatile bifunctional molecule. We will explore the causality behind chemical shifts, the application of advanced NMR techniques like DEPT for unambiguous signal assignment, and the self-validating methodologies required for ensuring data integrity.
Introduction: The Structural Significance of Pent-4-ynyl Acetate
Pent-4-ynyl acetate is a valuable building block in organic synthesis, featuring two distinct and orthogonally reactive functional groups: a terminal alkyne and an acetate ester. The terminal alkyne allows for a variety of coupling reactions (e.g., Sonogashira, click chemistry), while the acetate group can serve as a protecting group for the primary alcohol or be hydrolyzed to reveal it. Accurate structural characterization is paramount for confirming its identity and purity.
¹³C NMR spectroscopy is an indispensable tool for this purpose, providing direct insight into the carbon skeleton of the molecule.[1] Unlike proton (¹H) NMR, ¹³C NMR spectra, particularly when proton-decoupled, typically display a single signal for each chemically non-equivalent carbon atom, making it a powerful method for counting the unique carbons in a molecule.[2]
Molecular Structure and Predicted ¹³C NMR Signals
The first step in any spectral analysis is a thorough understanding of the molecule's structure and symmetry. Pent-4-ynyl acetate (C₇H₁₀O₂) possesses no internal planes of symmetry. Consequently, all seven carbon atoms are chemically distinct and are expected to produce seven unique resonance signals in the ¹³C NMR spectrum.[3][4]
To facilitate discussion, the carbon atoms are labeled as shown below. This labeling is for illustrative purposes and does not follow IUPAC nomenclature.
Caption: Structure of Pent-4-ynyl Acetate with Labeled Carbons.
Causality of Chemical Shifts: A Predictive Analysis
The chemical shift (δ) of a carbon nucleus is determined by its local electronic environment. Electronegative atoms, π-systems, and hybridization state are the primary factors influencing the degree of shielding and thus the resonance frequency.[2][5]
Based on established chemical shift correlation charts, we can predict the approximate regions for each of the seven signals.[5][6][7]
| Labeled Carbon | Chemical Environment | Hybridization | Key Influencing Factors | Predicted Chemical Shift (δ, ppm) |
| Cg | Acetate Methyl (C H₃-C=O) | sp³ | Adjacent to carbonyl group | 20 - 30 |
| Cf | Carbonyl (C =O) | sp² | Ester carbonyl, highly deshielded | 170 - 175 |
| Ce | Methylene (-O-C H₂) | sp³ | Bonded to electronegative oxygen | 60 - 70 |
| Cd | Methylene (-C H₂-CH₂) | sp³ | Alkane-like, β to oxygen | 27 - 35 |
| Cc | Methylene (-C H₂-C≡) | sp³ | Alkane-like, α to alkyne | 14 - 20 |
| Cb | Internal Alkyne (-C ≡CH) | sp | sp hybridization, part of π-system | 80 - 90 |
| Ca | Terminal Alkyne (-C≡C H) | sp | sp hybridization, terminal position | 68 - 75 |
This predictive table serves as our primary hypothesis for spectral assignment. The significant downfield shift of the carbonyl carbon (Cf) and the methylene carbon attached to oxygen (Ce) makes them easily identifiable. The remaining signals in the aliphatic and alkyne regions require more nuanced analysis.
Experimental Protocol: A Self-Validating Workflow
The integrity of NMR data relies on a rigorous and well-documented experimental procedure. The following protocol describes a standard method for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum.
Caption: Experimental Workflow for ¹³C NMR Spectroscopy.
Rationale for Experimental Choices
-
Solvent: Deuterated chloroform (CDCl₃) is the solvent of choice due to its excellent solubilizing power for esters and its distinct solvent signal (~77.16 ppm), which is used for the field-frequency lock.[6]
-
Reference: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[8][9]
-
Proton Decoupling: Standard ¹³C NMR spectra are acquired with broadband proton decoupling. This technique irradiates all protons, collapsing the carbon-proton spin-spin couplings and resulting in a simplified spectrum where each carbon signal appears as a sharp singlet.[10] This also provides a modest signal enhancement through the Nuclear Overhauser Effect (NOE).
-
Number of Scans (NS) and Relaxation Delay (D1): The low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus necessitate signal averaging over many scans to achieve an adequate signal-to-noise ratio.[1] A relaxation delay (D1) of at least 2 seconds is chosen to allow most protonated carbons to relax, though quaternary carbons (like Cf and Cb) relax more slowly and may appear with lower relative intensity.
Advanced Spectral Interpretation: Unambiguous Assignment with DEPT
While our predictive table provides a strong foundation, overlapping signals in the aliphatic and alkyne regions can create ambiguity. Distortionless Enhancement by Polarization Transfer (DEPT) experiments provide an elegant solution by editing the spectrum based on the number of attached protons.[1]
-
DEPT-90: This experiment exclusively shows signals from carbons bonded to a single hydrogen (CH groups).
-
DEPT-135: This experiment displays CH and CH₃ signals as positive peaks and CH₂ signals as negative (inverted) peaks. Quaternary carbons (C) do not appear in DEPT spectra.
Applying DEPT to Pent-4-ynyl Acetate
The combined use of the standard ¹³C spectrum and DEPT experiments allows for the definitive assignment of every signal.
| Labeled Carbon | Carbon Type | Expected ¹³C Signal | Expected DEPT-90 Signal | Expected DEPT-135 Signal |
| Cg | CH₃ | Present | Absent | Positive |
| Cf | C (Quaternary) | Present (weak) | Absent | Absent |
| Ce | CH₂ | Present | Absent | Negative |
| Cd | CH₂ | Present | Absent | Negative |
| Cc | CH₂ | Present | Absent | Negative |
| Cb | C (Quaternary) | Present (weak) | Absent | Absent |
| Ca | CH | Present | Present | Positive |
Trustworthiness through Self-Validation: This multi-spectrum approach creates a self-validating system.
-
The standard ¹³C spectrum confirms the presence of seven unique carbons.
-
The DEPT-90 spectrum should show only one peak, unequivocally identifying the terminal alkyne methine (Ca).
-
The DEPT-135 spectrum will confirm the methyl group (Cg) as a positive peak and identify the three methylene carbons (Ce, Cd, Cc) as negative peaks.
-
The two signals present in the standard ¹³C spectrum but absent in the DEPT-135 spectrum must be the quaternary carbonyl (Cf) and internal alkyne (Cb) carbons. Their assignment is straightforward based on their vast chemical shift difference.
This logical workflow ensures that each assignment is cross-validated by at least two independent experimental results, leading to a high degree of confidence in the final structural elucidation.
Conclusion
The ¹³C NMR analysis of pent-4-ynyl acetate is a clear illustration of modern spectroscopic strategy. By combining predictive knowledge of chemical shifts with the empirical power of advanced, multi-pulse experiments like DEPT, an unambiguous and robust structural assignment can be achieved. The methodologies outlined in this guide provide a framework for obtaining high-quality, reliable data essential for researchers in synthetic chemistry and drug development. This ensures not only the confirmation of the desired molecular structure but also provides a sensitive tool for assessing sample purity against common synthetic precursors like pent-4-yn-1-ol.
References
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Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of pentane analysis of chemical shifts ppm. Retrieved from [Link]
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Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]
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Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 13.12: Uses of ¹³C NMR Spectroscopy. Retrieved from [Link]
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ACS Sustainable Chemistry & Engineering. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]
- Unknown Source. (n.d.). 13-C NMR Chemical Shift Table.pdf.
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OpenOChem Learn. (n.d.). Alkynes. Retrieved from [Link]
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NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
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OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
- Google Patents. (n.d.). CN103012132A - Preparation method of prenyl acetate.
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Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. Retrieved from [Link]
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ScenTree. (n.d.). Prenyl acetate (CAS N° 1191-16-8). Retrieved from [Link]
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Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
YouTube. (2017). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]
-
Glenn Facey's Blog. (2007). Why Does My Quaternary Alkyne Carbon Show Up in My 13C DEPT Spectrum?. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-penten-1-yl acetate, 1576-85-8. Retrieved from [Link]
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Journal of Chemical Information and Modeling. (2001). A new program to 13C NMR spectrum prediction based on tridimensional models. Retrieved from [Link]
-
Chegg.com. (2020). Solved Interpret the 13C{1H} NMR spectra of 2-pentyn-1-ol. Retrieved from [Link]
- Google Patents. (n.d.). CN104987291A - Method for synthetizing nopyl acetate.
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MDPI. (n.d.). Improvements in the Modeling and Kinetics Processes of the Enzymatic Synthesis of Pentyl Acetate. Retrieved from [Link]
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ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of pent-1-ene 1-pentene analysis of chemical shifts ppm interpretation. Retrieved from [Link]
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An In-Depth Technical Guide to the Mass Spectrometry of 4-Pentyn-1-yl Acetate
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-pentyn-1-yl acetate, a molecule of interest in various research and development sectors. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of its analysis by mass spectrometry, focusing on the elucidation of its fragmentation patterns under electron ionization.
Introduction: The Significance of this compound Analysis
This compound (C7H10O2, Molecular Weight: 126.15 g/mol ) is a bifunctional molecule containing both a terminal alkyne and an acetate ester group.[1] This unique combination makes it a valuable synthon in organic chemistry and a potential building block in the development of novel pharmaceutical agents and materials. The terminal alkyne allows for a variety of coupling reactions, such as "click chemistry," while the acetate group can be a target for enzymatic cleavage or a handle for further functionalization.
Accurate structural confirmation and purity assessment of this compound are paramount for its application. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), stands as a powerful analytical technique for this purpose, offering high sensitivity and detailed structural information through the analysis of fragmentation patterns.[2] This guide will explore the intricacies of its mass spectrometric behavior, providing a framework for confident identification and characterization.
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H10O2 | PubChem[1] |
| Molecular Weight | 126.15 g/mol | PubChem[1] |
| CAS Number | 14604-46-7 | PubChem[1] |
| IUPAC Name | pent-4-yn-1-yl acetate | PubChem[1] |
Experimental Methodology: A Self-Validating Protocol for GC-MS Analysis
The analysis of a relatively volatile and thermally stable compound like this compound is ideally performed using Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol is designed to be a robust starting point for researchers.
Sample Preparation
-
Solvent Selection: Dissolve a small amount (e.g., 1 mg) of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 100 µg/mL.
-
Standard Preparation: For quantitative analysis, prepare a series of calibration standards using a certified reference material of this compound. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time and mass spectrum) should be added to all samples and standards to correct for variations in injection volume and instrument response.
Gas Chromatography (GC) Parameters
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness, is a good starting point.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
Mass Spectrometry (MS) Parameters
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 35-200.
-
Scan Speed: At least 2 scans/second to ensure sufficient data points across the chromatographic peak.
Deciphering the Fragmentation: A Mechanistic Approach
Upon electron ionization, this compound will form a molecular ion (M+•) at m/z 126. This molecular ion is energetically unstable and will undergo a series of fragmentation reactions to yield smaller, more stable ions. The resulting mass spectrum is a unique fingerprint of the molecule. The key fragmentation pathways are dictated by the presence of the acetate and terminal alkyne functional groups.
Key Fragmentation Pathways
The fragmentation of this compound is expected to be dominated by several key processes:
-
Loss of the Acetoxy Group: A common fragmentation pathway for acetate esters is the cleavage of the C-O bond, leading to the loss of the acetoxy radical (•OCOCH3, 59 u). However, a more prominent fragmentation is the loss of acetic acid (CH3COOH, 60 u) via a McLafferty-type rearrangement if a gamma-hydrogen is available. In this case, the hydrogen is on the pentynyl chain.
-
Formation of the Acylium Ion: Alpha-cleavage adjacent to the carbonyl group is a highly favorable process for esters, leading to the formation of a stable acylium ion (CH3CO+) at m/z 43 .[3] This is often the base peak in the mass spectra of acetate esters.[3]
-
Cleavage of the Alkyl Chain: The pentynyl chain can undergo fragmentation. A significant fragmentation pathway for terminal alkynes is the cleavage of the bond between the α and β carbons relative to the triple bond, which would lead to a resonance-stabilized propargyl cation.[4]
-
McLafferty Rearrangement: The McLafferty rearrangement is a characteristic fragmentation of molecules containing a carbonyl group and an accessible gamma-hydrogen.[5][6] In this compound, a hydrogen atom from the pentynyl chain can be transferred to the carbonyl oxygen, leading to the elimination of a neutral alkene and the formation of a charged enol.
Predicted Mass Spectrum and Fragment Identification
Based on these principles, we can predict the major ions in the mass spectrum of this compound:
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 126 | [C7H10O2]+• | Molecular Ion (M+•) |
| 83 | [C5H7O]+ | Loss of acetyl radical (•COCH3) |
| 67 | [C5H7]+ | Loss of acetic acid (CH3COOH) |
| 43 | [CH3CO]+ | Alpha-cleavage, formation of the acylium ion (often the base peak) |
| 39 | [C3H3]+ | Propargyl cation, characteristic of terminal alkynes |
Visualizing the Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the primary fragmentation mechanisms of this compound.
Caption: Primary fragmentation pathways of this compound.
Data Interpretation and Validation
A key aspect of scientific integrity is the self-validation of experimental results. When analyzing the mass spectrum of a compound like this compound, consider the following:
-
The Nitrogen Rule: For a molecule containing only C, H, O, the molecular ion will have an even mass. This compound follows this rule with a molecular weight of 126.
-
Isotopic Peaks: Look for the M+1 peak, which arises from the natural abundance of 13C. For a molecule with 7 carbons, the M+1 peak should have an intensity of approximately 7.7% of the molecular ion peak.
-
Library Matching: Compare the acquired spectrum against a reputable mass spectral library, such as the NIST/EPA/NIH Mass Spectral Library, for confirmation. The presence of a GC-MS spectrum for this compound is noted in PubChem's spectral information.[1]
Conclusion
The mass spectrometric analysis of this compound provides a wealth of structural information that is critical for its use in research and development. By understanding the fundamental principles of electron ionization and the characteristic fragmentation pathways of acetate esters and terminal alkynes, researchers can confidently identify this molecule and assess its purity. The combination of a logical, step-by-step experimental protocol and a thorough, mechanistically-grounded interpretation of the resulting data ensures the trustworthiness and scientific validity of the analysis.
References
-
McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87. [Link]
-
Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved February 7, 2026, from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
NIST. (n.d.). 4-Pentyn-1-ol. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]
-
JoVE. (n.d.). Mass Spectrometry: Alkyne Fragmentation. Retrieved February 7, 2026, from [Link]
-
LibreTexts Chemistry. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved February 7, 2026, from [Link]
-
Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved February 7, 2026, from [Link]
-
Umesh, M., & Adhikari, S. (2017). Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry. MethodsX, 4, 343–351. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Alkyne Fragmentation. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved February 7, 2026, from [Link]
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Whitman College. (n.d.). GCMS Section 6.14. Retrieved February 7, 2026, from [Link]
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The Strategic Evolution of 4-Pentyn-1-yl Acetate: From Synthetic Intermediate to Bio-orthogonal Probe
Executive Summary & Historical Context
4-Pentyn-1-yl acetate (CAS: 14604-46-7) represents a quintessential "functional handle" in organic synthesis. While simple in structure—a five-carbon chain terminating in an alkyne on one end and an acetate ester on the other—its utility has evolved significantly since its initial characterization.
Historically, the "discovery" of this compound is not tied to a single isolation event but rather to the mid-20th-century explosion of acetylene chemistry. It emerged as a critical intermediate in the synthesis of Lepidopteran sex pheromones . Researchers needed a way to introduce a terminal alkyne into a chain, couple it to extend the carbon skeleton, and then stereoselectively hydrogenate it to a cis-alkene (the bioactive geometry for many insect species).
In the modern era, this molecule has found renewed purpose in Chemical Biology . The terminal alkyne serves as a bio-orthogonal "click" handle (via CuAAC reactions), allowing the acetate to act as a metabolic probe or a masked alcohol in lipid signaling studies.
Chemical Architecture & Physical Profile
To a researcher, the value of this compound lies in its dual functionality: the electrophilic ester (susceptible to hydrolysis) and the nucleophilic alkyne (susceptible to deprotonation or metal-catalyzed coupling).
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | Pent-4-yn-1-yl acetate | |
| Molecular Formula | ||
| Molecular Weight | 126.15 g/mol | |
| Physical State | Clear, colorless liquid | Mobile oil |
| Boiling Point | ~150–155 °C (est.)[1][2] | Analogous to 4-pentyn-1-ol (154°C) |
| Density | 0.96 ± 0.05 g/mL | Slightly denser than aliphatic analogs |
| Solubility | DCM, EtOAc, Et2O, MeOH | Immiscible in water |
| CAS RN | 14604-46-7 |
Spectroscopic Signature (Diagnostic)
For validation, the NMR spectrum provides distinct signals. The acetylation of the precursor alcohol causes a diagnostic downfield shift of the methylene protons adjacent to the oxygen.
-
NMR (400 MHz,
):-
4.15 (t,
Hz, 2H, ) — Diagnostic Shift -
2.30 (td,
Hz, 2H, ) -
2.05 (s, 3H,
) — Acetate Singlet -
1.98 (t,
Hz, 1H, ) — Terminal Alkyne -
1.85 (quint,
Hz, 2H, Central )
-
4.15 (t,
Synthesis Protocol: The Acetylation Route
The most robust "discovery" route for this molecule is the esterification of 4-pentyn-1-ol. While 4-pentyn-1-ol can be synthesized by opening oxiranes with metal acetylides, the conversion to the acetate is the critical step for stabilizing the molecule for storage and further coupling.
Mechanistic Logic
We utilize Acetic Anhydride (
-
Why Pyridine? It acts as both a solvent and a base to neutralize the acetic acid byproduct.
-
Why DMAP? 4-Dimethylaminopyridine acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that transfers the acetyl group to the alcohol 10^4 times faster than pyridine alone.
Step-by-Step Protocol
Safety: Work in a fume hood. Pyridine is toxic; Acetic Anhydride is corrosive.
-
Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar. Flush with Argon.
-
Charge: Add 4-pentyn-1-ol (10.0 g, 119 mmol) and anhydrous Dichloromethane (DCM) (100 mL).
-
Base Addition: Add Pyridine (14.4 mL, 178 mmol, 1.5 equiv).
-
Catalysis: Add DMAP (145 mg, 1.2 mmol, 1 mol%).
-
Acetylation: Cool to 0°C. Dropwise add Acetic Anhydride (13.5 mL, 143 mmol, 1.2 equiv) over 15 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting alcohol (
) should disappear; product ( ) appears. -
Workup:
-
Quench with Sat.
(50 mL). -
Extract with DCM (
mL). -
Wash organics with 1M HCl (to remove pyridine), then Sat.
, then Brine.
-
-
Purification: Dry over
, filter, and concentrate. Purify via vacuum distillation or flash chromatography (SiO2, 5% EtOAc in Hexanes).
Workflow Visualization
Caption: Nucleophilic catalysis pathway for the efficient acetylation of 4-pentyn-1-ol.
Functional Utility: Pheromone Synthesis
The primary historical driver for the "discovery" and scale-up of this compound was its role in synthesizing Z-alkenyl pheromones.
The "Carbon Zipper" Strategy
To synthesize a pheromone like (Z)-9-tetradecenyl acetate, chemists use this compound as the "head" of the molecule.
-
Alkylation: The terminal proton is removed (using
or ) to form an acetylide. -
Coupling: The acetylide attacks an alkyl halide (e.g., 1-bromononane) to extend the chain.
-
Stereoselective Hydrogenation: The internal alkyne is reduced using Lindlar's Catalyst to yield the cis (Z) alkene exclusively.
Pheromone Synthesis Pathway
Caption: The "Alkyne Zipper" strategy converting this compound into bioactive Z-pheromones.
Modern Application: Bio-orthogonal Probes
In contemporary drug discovery, this compound is used as a metabolic probe . The acetate group enhances cell permeability. Once inside the cell:
-
Hydrolysis: Intracellular esterases cleave the acetate, releasing 4-pentyn-1-ol (or integrating it into lipids).
-
Tagging: The terminal alkyne remains inert to biological nucleophiles.
-
Detection: Post-lysis, the alkyne is reacted with an Azide-Fluorophore via CuAAC (Click Chemistry) to visualize localization.
References
-
Synthesis of 4-Pentyn-1-ol (Precursor): Jones, E. R. H.; Eglinton, G.; Whiting, M. C. "Researches on Acetylenic Compounds. Part XXII." Journal of the Chemical Society, 1950 , 236.
- Pheromone Application: Bestmann, H. J., et al. "Pheromones XLII. Synthesis of the Acetates of (Z)-7- and (Z)-9-dodecen-1-ol." Chemische Berichte, 1983.
-
Acetylation Protocol (General): Höfle, G.; Steglich, W.; Vorbrüggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition, 1978 , 17, 569-583.
-
Safety Data: Sigma-Aldrich Safety Data Sheet (SDS) for 4-Pentyn-1-ol and derivatives.
-
Click Chemistry Utility: Sletten, E. M.; Bertozzi, C. R.[3] "Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality." Angewandte Chemie Int. Ed., 2009 , 48, 6974.
Sources
An In-depth Technical Guide to the Early Research on Terminal Alkyne Acetates
A Senior Application Scientist's Perspective on the Foundational Chemistry of a Versatile Functional Group
Authored by: Gemini
Introduction: The Dawn of a Versatile Building Block
In the landscape of organic synthesis, the terminal alkyne stands as a cornerstone functional group, its unique linear geometry and the acidity of its terminal proton bestowing upon it a rich and varied reactivity. When coupled with an acetate group at the propargylic position, a new realm of synthetic possibilities emerges. This guide delves into the early research on terminal alkyne acetates, exploring the foundational methods of their synthesis, the classical techniques for their characterization, and their initial applications that paved the way for their contemporary use in fields ranging from natural product synthesis to drug discovery. We will examine the causality behind experimental choices and the self-validating nature of the described protocols, offering a glimpse into the ingenuity of early organic chemists.
I. The Genesis of Terminal Alkyne Acetates: Early Synthetic Strategies
The journey into the chemistry of terminal alkyne acetates begins with the synthesis of their precursor, the propargyl alcohol. Early methods for the preparation of these essential building blocks laid the groundwork for the subsequent development of their acetylated counterparts.
From Carbonyls to Propargyl Alcohols: The Favorskii Reaction
One of the earliest and most fundamental methods for the synthesis of propargyl alcohols is the Favorskii reaction , first reported in the early 20th century. This reaction involves the nucleophilic addition of a terminal alkyne to an aldehyde or ketone in the presence of a strong base.[1][2] The simplicity and broad applicability of this method made it a staple in the early organic chemist's toolbox.
Experimental Protocol: A Classic Favorskii Reaction
A detailed, step-by-step methodology for a representative Favorskii reaction is as follows:
-
Preparation of the Acetylide: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, a solution of a terminal alkyne in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) is treated with a strong base. Early protocols often employed sodium amide (NaNH₂) or a Grignard reagent. The reaction is typically performed at low temperatures (-78 °C to 0 °C) to control the exothermicity.
-
Addition of the Carbonyl Compound: A solution of the aldehyde or ketone in the same anhydrous solvent is added dropwise to the freshly prepared acetylide solution. The reaction mixture is stirred for several hours at low temperature and then allowed to warm to room temperature.
-
Workup: The reaction is quenched by the slow addition of an aqueous solution of a mild acid, such as ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude propargyl alcohol.
-
Purification: The crude product is then purified by distillation or recrystallization.
The causality behind these steps is crucial for the success of the reaction. The use of anhydrous conditions is paramount to prevent the quenching of the strongly basic acetylide anion. The slow, controlled addition of the carbonyl compound minimizes side reactions, and the acidic workup protonates the resulting alkoxide to furnish the desired alcohol.
The Acetylation Step: Converting Alcohols to Acetates
With the propargyl alcohol in hand, the next critical step is the introduction of the acetate group. Early methods for this transformation relied on well-established esterification protocols.
Classical Acetylation with Acetic Anhydride and Pyridine
A widely used and reliable method for the acetylation of alcohols, including propargyl alcohols, involves the use of acetic anhydride in the presence of a base, typically pyridine.[3]
Experimental Protocol: Synthesis of Propargyl Acetate
-
Reaction Setup: To a solution of propargyl alcohol in a suitable solvent like diethyl ether or dichloromethane, an excess of acetic anhydride is added.
-
Base Addition: Pyridine is then added to the mixture. Pyridine serves as a catalyst and also as a scavenger for the acetic acid byproduct formed during the reaction.
-
Reaction Monitoring: The reaction is typically stirred at room temperature and can be monitored by thin-layer chromatography (TLC) to follow the disappearance of the starting alcohol.[3]
-
Workup and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed successively with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid), and brine. The organic layer is then dried and concentrated to give the crude propargyl acetate, which is subsequently purified by distillation.
The logic behind this protocol lies in the activation of the acetic anhydride by the base and the nucleophilic attack of the alcohol. The removal of the acidic byproduct drives the equilibrium towards the formation of the ester.
Caption: Mechanism of Propargyl Alcohol Acetylation.
II. Unveiling the Structure: Classical Characterization of Terminal Alkyne Acetates
In the era preceding the widespread availability of high-resolution spectroscopic techniques, the characterization of newly synthesized compounds relied on a combination of physical properties and chemical tests.
Physical Constants: The Fingerprints of a Molecule
For simple, liquid terminal alkyne acetates like propargyl acetate, key physical constants served as primary identifiers.
| Property | Value |
| Boiling Point | 27-28 °C at 8 mmHg[4][5] |
| Refractive Index | n20/D 1.417[4][5] |
| Density | 0.989 g/mL at 25 °C[4][5] |
| Table 1: Physical Properties of Propargyl Acetate. |
These values, meticulously measured and recorded, provided a means of identification and an assessment of purity.
The Dawn of Spectroscopy: Infrared (IR) Analysis
The advent of infrared (IR) spectroscopy provided a powerful tool for the structural elucidation of organic molecules. For terminal alkyne acetates, the IR spectrum would reveal key characteristic absorptions.
A typical IR spectrum of a terminal alkyne acetate would be expected to show:
-
C≡C-H stretch: A sharp, strong band around 3300 cm⁻¹, indicative of the terminal alkyne proton.
-
C≡C stretch: A weaker band in the region of 2100-2260 cm⁻¹.
-
C=O stretch: A strong, sharp absorption between 1735 and 1750 cm⁻¹ for the ester carbonyl group.
-
C-O stretch: A strong band in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
The presence and position of these bands provided strong evidence for the presence of both the terminal alkyne and the acetate functionalities.
III. Early Applications in Synthesis: The Reactivity of Terminal Alkyne Acetates
The synthetic utility of terminal alkyne acetates stems from the interplay of the two functional groups. Early research began to explore how these molecules could be used to construct more complex carbon skeletons.
The Meyer-Schuster Rearrangement: A Gateway to Unsaturated Carbonyls
A pivotal reaction of propargylic alcohols and their esters is the Meyer-Schuster rearrangement .[6][7][8] This acid-catalyzed rearrangement transforms a propargylic alcohol or its acetate into an α,β-unsaturated aldehyde or ketone. The acetate group in a terminal alkyne acetate can act as a good leaving group under acidic conditions, facilitating the formation of an allene intermediate, which then tautomerizes to the final product.
Caption: The Meyer-Schuster Rearrangement Pathway.
This reaction provided a valuable method for the synthesis of α,β-unsaturated carbonyl compounds, which are important intermediates in many organic syntheses.
Building Blocks for Natural Products: A Hint of Future Potential
While explicit, detailed examples of the use of simple terminal alkyne acetates in the total synthesis of complex natural products from the very early literature are scarce, their role as precursors to important building blocks was recognized. For instance, the synthesis of terpene derivatives like linalyl acetate , a valuable fragrance and flavor compound, can be envisioned through pathways involving propargylic intermediates.[3][9][10] Although early industrial syntheses may have favored other routes, the conceptual link between the C5 framework of a substituted propargyl acetate and the isoprenoid units that form the basis of terpenes was an important intellectual step.[11][12] The ability to construct carbon-carbon bonds at the terminal alkyne, followed by manipulation of the acetate and alkyne functionalities, laid the conceptual groundwork for more sophisticated applications in the decades to come.
IV. Conclusion: A Foundation for the Future
The early research on terminal alkyne acetates, characterized by elegant synthetic solutions and meticulous characterization, established a solid foundation for the subsequent explosion in their use. The fundamental reactions and principles discovered by the pioneers in this field continue to inform and inspire modern synthetic chemists. From their humble beginnings as interesting laboratory curiosities, terminal alkyne acetates have evolved into indispensable tools in the modern synthetic arsenal, a testament to the enduring power of fundamental research in shaping the future of chemistry and drug development.
References
-
Organic Reactions. The Meyer–Schuster Rearrangement. Available from: [Link]
-
ResearchGate. How can I get acetylation with acetic anhydride and prydine?. Available from: [Link]
-
Royal Society of Chemistry. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Available from: [Link]
-
MDPI. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Available from: [Link]
-
PubMed Central. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Available from: [Link]
-
ACS Publications. Mercury-Free Preparation and Selective Reactions of Propargyl (and Propargylic) Grignard Reagents. Available from: [Link]
- Google Patents. Synthesis of propargyl alcohol from formaldehyde and acetylene.
-
Wikipedia. Meyer–Schuster rearrangement. Available from: [Link]
- Google Patents. Preparation method of linalyl acetate.
-
ACS Publications. Nonclassical Arylative Meyer–Schuster Rearrangement through Ni-Catalyzed Inner-Sphere Acyloxy Migration. Available from: [Link]
- Google Patents. Method for the production of propargyl alcohol.
-
The International Journal of Engineering and Science (IJES). Infrared matrix study of reactions of propargyl halides with oxygen. Available from: [Link]
-
PubMed. Synthesis and biological evaluation of propargyl acetate derivatives as anti-mycobacterial agents. Available from: [Link]
-
PubChem. Propargyl acetate. Available from: [Link]
-
ResearchGate. Formal Halo‐Meyer–Schuster Rearrangement of Propargylic Acetates through a Novel Intermediate and an Unexampled Mechanistic Pathway. Available from: [Link]
- Google Patents. Process of manufacturing linalyl.
-
ResearchGate. Mercury-Free Preparation and Selective Reactions of Propargyl (and Propargylic) Grignard Reagents †. Available from: [Link]
-
KnE Publishing. A Glimpse into the Biosynthesis of Terpenoids. Available from: [Link]
-
Patsnap. Preparation method of linalyl acetate. Available from: [Link]
-
Hilaris Publisher. Alternative Technology of Enzymatic Production of Eugenyl and Linalyl Acetate Esters. Available from: [Link]
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Introduction: The Bifunctional Nature of 4-Pentyn-1-YL Acetate
An In-Depth Technical Guide to the Stability of 4-Pentyn-1-YL Acetate Under Acidic Conditions
This compound is a valuable bifunctional molecule in organic synthesis, featuring a terminal alkyne and an acetate ester.[1] The acetate group serves as a common protecting group for the primary alcohol, 4-pentyn-1-ol, which itself is a versatile building block for synthesizing complex molecules, including antimicrobial marine metabolites.[2][3] The utility of this compound in a synthetic sequence often depends on its ability to withstand various reaction conditions, particularly the presence of acids, which are frequently used as catalysts or reagents.
This guide provides a comprehensive analysis of the stability of this compound under acidic conditions. As a Senior Application Scientist, the following discussion moves beyond simple reaction schemes to explore the underlying mechanisms, influencing factors, and potential side reactions. We will provide field-proven insights and self-validating experimental protocols to empower researchers in making informed decisions during drug development and complex synthesis.
Part 1: The Primary Degradation Pathway: Acid-Catalyzed Ester Hydrolysis
The most significant reaction affecting the stability of this compound in an acidic aqueous environment is the hydrolysis of the ester bond to yield 4-pentyn-1-ol and acetic acid. This reaction is a reversible equilibrium, the reverse of which is the Fischer esterification.[4][5]
The AAC2 Mechanism
Under dilute acidic conditions, the hydrolysis proceeds through the AAC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). The process is initiated by the protonation of the carbonyl oxygen of the ester, which activates the carbonyl carbon towards nucleophilic attack.[6][7]
Causality of the Mechanism:
-
Protonation: The initial protonation of the carbonyl oxygen is a critical activation step. It makes the carbonyl carbon significantly more electrophilic and susceptible to attack by a weak nucleophile like water.[5]
-
Tetrahedral Intermediate: The attack by water forms a tetrahedral intermediate. This step is typically the rate-determining step of the process.
-
Proton Transfer: A proton is transferred from the attacking water molecule to the oxygen of the original alcohol moiety. This converts the alkoxy group (-OR) into a good leaving group (-ROH).[5]
-
Elimination & Deprotonation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the neutral 4-pentyn-1-ol molecule. The final deprotonation of the resulting carbonyl regenerates the acid catalyst (H3O+) and yields acetic acid.[7]
The workflow for this mechanism is visualized below.
Caption: Figure 2: Acid-Catalyzed Alkyne Hydration.
Intramolecular Cyclization
While less common with simple Brønsted acids, the potential for intramolecular reactions exists, particularly with Lewis acids or transition metal catalysts that can activate the alkyne. [8]For this compound, an acid-catalyzed intramolecular cyclization could theoretically occur, where the ester's carbonyl oxygen acts as an internal nucleophile attacking the activated alkyne. This would lead to cyclic structures, a possibility that must be considered under specific catalytic conditions.
Part 3: Experimental Protocol for a Forced Degradation Study
To provide a self-validating system for assessing stability in a specific context, a forced degradation study is essential. This protocol outlines a robust methodology for quantifying the stability of this compound.
Objective
To determine the rate of degradation and identify the degradation products of this compound under defined acidic conditions.
Materials
-
This compound (≥96% purity)
-
Acid of choice (e.g., HCl, H₂SO₄, TFA)
-
Solvent system (e.g., Acetonitrile/Water, THF/Water)
-
Internal Standard (IS) for quantitative analysis (e.g., dodecane for GC, biphenyl for HPLC)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Analytical instrumentation: GC-MS or LC-MS for product identification, and GC-FID or HPLC-UV for quantification.
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in the reaction solvent.
-
Prepare a stock solution of the internal standard in the same solvent.
-
Prepare the acidic solution at the desired concentration (e.g., 1 M HCl in water).
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel (e.g., a vial in a heating block), add the reaction solvent.
-
Add the internal standard stock solution.
-
Add the this compound stock solution.
-
Equilibrate the mixture to the desired reaction temperature (e.g., 50 °C).
-
-
Initiation and Sampling:
-
Initiate the reaction by adding the acid solution. This is T=0.
-
Immediately withdraw an aliquot (e.g., 100 µL) and quench it by adding it to a vial containing an excess of cold sodium bicarbonate solution and the extraction solvent.
-
Continue to withdraw and quench aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).
-
-
Sample Workup:
-
For each quenched sample, vortex thoroughly.
-
Allow the layers to separate.
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
Transfer the dried organic solution to an analysis vial.
-
-
Analysis:
-
Analyze the samples by GC-MS or LC-MS to identify the parent compound, the expected hydrolysis product (4-pentyn-1-ol), and any unexpected byproducts (e.g., the methyl ketone from alkyne hydration).
-
Quantify the disappearance of the parent compound relative to the internal standard using GC-FID or HPLC-UV. Plot the concentration of this compound versus time to determine the degradation kinetics.
-
Experimental Workflow Diagram
Caption: Figure 3: Forced Degradation Study Workflow.
Conclusion and Practical Recommendations
The stability of this compound is primarily dictated by the resilience of its ester linkage to acid-catalyzed hydrolysis. It is reasonably stable under anhydrous or mildly acidic conditions at ambient temperature, making it suitable for applications like chromatography or reactions that avoid strong aqueous acids. However, it should be considered a labile protecting group in the presence of strong aqueous acids and/or heat, where it will readily undergo deprotection to 4-pentyn-1-ol.
For researchers and drug development professionals, the key takeaways are:
-
Assume Lability: Treat the acetate group as sensitive to acid-catalyzed hydrolysis, especially during aqueous workups or reactions run in protic solvents with acid catalysts.
-
Control Conditions: To maintain the integrity of the molecule, use non-aqueous conditions, low temperatures, and the weakest possible acid required for a given transformation.
-
Consider Side Reactions: Be aware of the potential for alkyne hydration under harsh acidic conditions, which would yield a ketone byproduct.
-
Validate Experimentally: When stability is critical, a forced degradation study is the most reliable method to quantify the molecule's behavior in your specific system.
By understanding these principles and employing robust experimental validation, scientists can effectively utilize this compound in their synthetic strategies, ensuring predictable outcomes and high-quality results.
References
-
MDPI. (2021). Improvements in the Modeling and Kinetics Processes of the Enzymatic Synthesis of Pentyl Acetate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-pentyn-1-ol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acetic Acid Esters. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (1r,4s)-(+)-4-hydroxy-2-cyclopentenyl acetate. Retrieved from [Link]
-
ResearchGate. (2005). Selective, Convenient and Efficient Deprotection of Trimethylsilyl and Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with Oxone under Nonaqueous Conditions. Retrieved from [Link]
-
Monash University. (2018). Gold and Brønsted Acid Catalyzed Cycloisomerization of 1,8-Diynyl Vinyl Acetates to Bicyclo[2.2.1]hept-2-en-7-ones. Retrieved from [Link]
-
PubMed. (2006). Stability of poly(D,L-lactide-co-glycolide) and leuprolide acetate in in-situ forming drug delivery systems. Retrieved from [Link]
-
PMC. (2021). Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Zenodo. (2006). A convenient and efficient procedure for selective deprotection of acetates by titanium( IV) isopropoxide. Retrieved from [Link]
-
ResearchGate. (2016). Acid-Catalyzed Hydrolysis Reaction of Poly(vinyl acetate). Retrieved from [Link]
-
Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]
-
ChemRxiv. (2023). Enhanced Solubility and Deprotection of Pyrene-4,5,9,10-tetraones through Propylene Glycol and Propane Diol Protection. Retrieved from [Link]
-
European Patent Office. (2019). PROCESS FOR PREPARING (4Z,7Z)-4,7-DECADIEN-1-YL ACETATE. Retrieved from [Link]
-
YouTube. (2019). mechanism of ester hydrolysis. Retrieved from [Link]
-
YouTube. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-penten-1-ol. Retrieved from [Link]
-
Iowa State University Digital Repository. (1961). QUANTITATIVE ACID-CATALYZED ACETYLATION. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-penten-1-yl acetate. Retrieved from [Link]
-
ResearchGate. (2014). Palladium-Catalyzed Cyclization of Bromoenynamides to Tricyclic Azacycles: Synthesis of Trikentrin-Like Frameworks. Retrieved from [Link]
-
ACS Publications. (1939). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2021). Aza‐Piancatelli cyclization as a platform for natural compounds. Retrieved from [Link]
-
ResearchGate. (2021). Lewis-Acid-Catalyzed Tandem Cyclization by Ring Expansion of Tertiary Cycloalkanols with Propargyl Alcohols. Retrieved from [Link]
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- 2. 4-戊炔-1-醇 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. 4-Pentyn-1-ol | 5390-04-5 [chemicalbook.com]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. research.monash.edu [research.monash.edu]
Methodological & Application
Synthesis of 4-Pentyn-1-YL acetate from 4-pentyn-1-ol
[1][2][3]
Abstract & Application Scope
4-Pentyn-1-yl acetate (CAS: 14604-46-7) is a critical bifunctional building block in organic synthesis, particularly within the field of Click Chemistry (CuAAC) . It serves as a robust "alkyne handle," allowing researchers to introduce an acetate-protected linker onto azide-functionalized biomolecules or polymers.
This guide provides a field-proven, scalable protocol for converting 4-pentyn-1-ol to its acetate ester. Unlike acid-catalyzed Fischer esterification, which can be slow and equilibrium-limited, this protocol utilizes DMAP-catalyzed nucleophilic acyl substitution . This method ensures near-quantitative conversion (>95%), minimal side reactions, and simplified purification.
Chemical Strategy & Mechanism[4]
The Challenge
Primary alcohols are nucleophilic, but their reaction with acetic anhydride alone is kinetically slow at ambient temperatures. While heating can accelerate the reaction, it risks polymerization of the terminal alkyne moiety.
The Solution: DMAP Catalysis
We employ 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic acylation catalyst. DMAP attacks the acetic anhydride to form a highly reactive N-acylpyridinium ion intermediate. This intermediate is orders of magnitude more electrophilic than the anhydride itself, allowing the alcohol to attack rapidly under mild conditions (0°C to Room Temperature).
Mechanistic Pathway
The following diagram illustrates the catalytic cycle, highlighting the regeneration of DMAP.
Figure 1: The DMAP catalytic cycle accelerates esterification by forming a reactive amide intermediate.
Experimental Protocol
Reagents & Stoichiometry
Scale: 50 mmol (4.21 g of starting alcohol). Solvent: Dichloromethane (DCM) is chosen for its excellent solubility profile and low boiling point, facilitating easy removal.
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount | Density (g/mL) | Volume (mL) |
| 4-Pentyn-1-ol | 84.12 | 1.0 | 4.21 g | 0.91 | 4.63 |
| Acetic Anhydride | 102.09 | 1.2 | 6.12 g | 1.08 | 5.67 |
| Triethylamine (Et3N) | 101.19 | 1.5 | 7.59 g | 0.73 | 10.40 |
| DMAP | 122.17 | 0.05 | 305 mg | Solid | N/A |
| DCM (Solvent) | 84.93 | N/A | ~50 mL | 1.33 | 50.0 |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Oven-dry a 250 mL Round Bottom Flask (RBF) and a magnetic stir bar. Allow to cool under a stream of Nitrogen or Argon.
-
Charge the flask with 4-Pentyn-1-ol (4.21 g) , Triethylamine (10.4 mL) , and DMAP (305 mg) .
-
Add Dichloromethane (50 mL) and stir until DMAP is fully dissolved.
-
Cool the mixture to 0°C using an ice-water bath. Critical: Controlling the initial temperature prevents exotherms from degrading the alkyne.
Step 2: Acylation
-
Add Acetic Anhydride (5.67 mL) dropwise via a syringe or addition funnel over 10 minutes.
-
Remove the ice bath after addition is complete and allow the reaction to warm to Room Temperature (25°C) .
-
Stir for 2–3 hours .
-
Validation: Monitor by TLC (Eluent: 20% EtOAc in Hexanes). The starting material (
) should disappear, and a new less polar spot ( ) should appear.
-
Step 3: Workup (Quench & Extraction)
-
Quench the reaction by carefully adding 30 mL of Saturated Aqueous NaHCO₃ . Stir vigorously for 15 minutes.
-
Why? This hydrolyzes excess acetic anhydride and neutralizes the acetic acid byproduct.
-
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer (bottom) and the aqueous layer (top).
-
Extract the aqueous layer once with 20 mL DCM to recover residual product.
-
Combine the organic layers and wash with:
-
1 x 30 mL 1M HCl (removes residual Triethylamine/DMAP/Pyridine).
-
1 x 30 mL Brine (removes water).
-
-
Dry the organic layer over anhydrous MgSO₄ for 10 minutes. Filter off the solid.
Step 4: Purification
-
Concentrate the filtrate using a Rotary Evaporator (Water bath: 35°C, Pressure: >300 mbar initially, then down to 50 mbar).
-
Final Purification:
Process Workflow Diagram
Figure 2: Operational workflow from reaction setup to isolation.
Characterization & Quality Control
Upon isolation, the identity of the product must be confirmed. The following NMR data is characteristic of the pure compound.
Proton NMR ( H NMR, 400 MHz, CDCl )
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 4.15 | Triplet ( | 2H | -CH | Deshielded by ester oxygen. |
| 2.30 | Multiplet | 2H | -CH | Propargylic protons. |
| 2.05 | Singlet | 3H | -COCH | Acetate methyl group. |
| 1.96 | Triplet ( | 1H | -C | Terminal alkyne proton. |
| 1.85 | Quintet | 2H | -CH | Central methylene chain. |
Physical Properties
-
Appearance: Clear, colorless liquid.[3]
-
Odor: Fruity, ester-like.
-
Boiling Point: ~155°C (Atmospheric) / ~65°C (15 mmHg).
Safety & Handling
-
Flammability: this compound is a flammable liquid (Flash point < 60°C). Work in a fume hood away from ignition sources.
-
Alkyne Stability: Terminal alkynes are generally stable but can polymerize if exposed to radical initiators or extreme heat. Store at 4°C.[5][6]
-
Corrosives: Acetic anhydride is lachrymatory and corrosive. Wear gloves and eye protection.
References
-
Compound Identity: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11029844, this compound. Retrieved from [Link]
- General Acetylation Protocol: Steglich, W.; Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a Very Effective Acylation Catalyst. Angewandte Chemie International Edition, 8(12), 981.
-
Substrate Synthesis: E. R. H. Jones, G. Eglinton, and M. C. Whiting. (1953). 4-Pentyn-1-ol. Organic Syntheses, Coll. Vol. 3, p.698. Retrieved from [Link] (Describes the precursor synthesis).
Sources
- 1. 4-Pentenyl acetate | C7H12O2 | CID 74096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. cdn.thomasnet.com [cdn.thomasnet.com]
- 4. 4-PENTEN-1-YL ACETATE(1576-85-8) IR Spectrum [chemicalbook.com]
- 5. This compound | C7H10O2 | CID 11029844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
Introducing an alkyne handle with 4-Pentyn-1-YL acetate
Application Note: Precision Alkyne Tagging with 4-Pentyn-1-yl Acetate
Executive Summary
This guide details the utility of This compound (CAS: 14604-46-7) as a bifunctional chemical probe and synthetic building block. Unlike its acid counterpart (4-pentynoic acid, used for protein acetylation profiling), this compound serves as a masked precursor to 4-pentyn-1-ol , a potent probe for metabolic lipid labeling, and as a robust "alkyne handle" donor in organic synthesis. This note provides validated protocols for introducing this alkyne handle into biological systems (lipidomics) and small molecule scaffolds, utilizing the stability and permeability advantages of the acetate ester.
Technical Introduction: The Acetate Advantage
This compound is the ester derivative of 4-pentyn-1-ol.[1] In drug development and chemical biology, the "acetate mask" strategy is employed for two primary mechanistic reasons:
-
Cellular Permeability & Trapping: The lipophilic acetate group enhances passive diffusion across the plasma membrane. Once intracellular, ubiquitous cytosolic esterases hydrolyze the ester, releasing the free alcohol (4-pentyn-1-ol). The free alcohol is more polar and less likely to diffuse back out, effectively "loading" the cell with the probe.
-
Synthetic Orthogonality: In organic synthesis, the acetate protects the hydroxyl group, allowing reactions to occur at the alkyne terminus (e.g., Sonogashira coupling, deprotonation) without interference from the acidic proton of the alcohol.
Chemical Properties[1][2][3][4][5][6][7][8][9][10]
-
Formula: C₇H₁₀O₂[1]
-
MW: 126.15 g/mol [1]
-
Boiling Point: ~155°C (Stable liquid at RT)
-
Functionality: Terminal Alkyne (Click-ready), Acetate Ester (Masked Alcohol).
Biological Application: Metabolic Lipid Labeling[1]
Context: Lipid metabolism is a critical pathway in oncology and neurodegeneration. This compound acts as a bioorthogonal surrogate for short-chain fatty alcohols. Upon hydrolysis, the released 4-pentyn-1-ol is incorporated into phospholipid biosynthesis pathways (e.g., phosphatidic acid synthesis via PLD pathway).
Mechanism of Action
-
Entry: this compound diffuses into the cell.
-
Activation: Cytosolic esterases cleave the acetate, releasing 4-pentyn-1-ol.
-
Incorporation: The cell utilizes 4-pentyn-1-ol as a lipid building block.
-
Detection: The terminal alkyne remains inert until reacted via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an azide-fluorophore or azide-biotin tag.
Protocol A: Metabolic Labeling in Mammalian Cells (Adherent)
Materials:
-
This compound (100 mM stock in DMSO).
-
Complete Cell Culture Media (e.g., DMEM + 10% FBS).
-
Lysis Buffer (1% SDS in PBS, pH 7.4).
-
Click Chemistry Reagents: CuSO₄, THPTA (Ligand), Sodium Ascorbate, Azide-Fluorophore (e.g., Azide-Cy5).
Step-by-Step Procedure:
-
Seeding: Plate cells (e.g., HeLa or MCF-7) to reach 70-80% confluency.
-
Pulse Labeling:
-
Dilute the this compound stock into fresh, warm media to a final concentration of 20–100 µM .
-
Note: Perform a toxicity curve. 100 µM is standard, but sensitive lines may require 20 µM.
-
Replace culture media with labeling media.
-
Incubate for 4–24 hours at 37°C / 5% CO₂.
-
-
Harvesting:
-
Aspirate media and wash cells 2x with ice-cold PBS to remove unincorporated probe.
-
Lyse cells in Lysis Buffer containing protease inhibitors.
-
Clarify lysate via centrifugation (14,000 x g, 10 min, 4°C).
-
-
Click Reaction (Chemoselective Ligation):
-
Adjust protein concentration to 1 mg/mL.
-
Prepare the Click Master Mix (per 100 µL reaction):
-
Azide-Tag (100 µM final)
-
CuSO₄ (1 mM final)
-
THPTA Ligand (2 mM final) – Critical for protecting proteins from Cu-induced oxidation.
-
Sodium Ascorbate (2.5 mM final) – Add last to initiate.
-
-
Incubate for 1 hour at Room Temperature in the dark with gentle agitation.
-
-
Analysis:
-
Precipitate proteins (methanol/chloroform) to remove excess reagents.
-
Resuspend in SDS loading buffer.
-
Analyze via SDS-PAGE and in-gel fluorescence scanning.[2]
-
Synthetic Application: Installing the Alkyne Handle
Context: In medicinal chemistry, introducing a "clickable" handle onto a drug scaffold allows for target identification (proteomics). This compound is used to attach a 5-carbon alkyne linker.
Protocol B: Deprotection and Nucleophilic Coupling
Scenario: Attaching the pentynyl linker to a phenol-containing drug scaffold (Williamson Ether Synthesis).
Step 1: In-situ Hydrolysis & Activation (One-Pot Conversion to Tosylate) While the acetate is stable, it must be converted to a leaving group (Tosylate or Bromide) for alkylation.
-
Dissolve this compound in MeOH/H₂O (3:1). Add LiOH (2 eq). Stir 1h (Quantitative hydrolysis to 4-pentyn-1-ol).
-
Extract with DCM.
-
React the crude alcohol with TsCl (Tosyl chloride) and Pyridine in DCM to generate 4-pentyn-1-yl tosylate .
Step 2: Coupling to Scaffold
-
Reagents: Drug Scaffold (R-OH), 4-pentyn-1-yl tosylate, K₂CO₃, DMF (Anhydrous).
-
Reaction:
-
Dissolve Scaffold (1 eq) in DMF.
-
Add K₂CO₃ (3 eq) and stir for 15 min to generate the phenoxide.
-
Add 4-pentyn-1-yl tosylate (1.2 eq).
-
Heat to 60°C for 4–8 hours.
-
-
Workup: Dilute with water, extract with EtOAc. The product is Scaffold-O-(CH₂)₃-C≡CH .
Visualization: Metabolic Labeling Pathway[11][12]
The following diagram illustrates the "Acetate Masking" logic and the downstream Click Chemistry workflow.
Caption: Figure 1: Metabolic trajectory of this compound from cell entry to chemoselective ligation.
Data Analysis & Troubleshooting
Table 1: Troubleshooting Common Issues in Alkyne Labeling
| Observation | Probable Cause | Corrective Action |
| High Background Fluorescence | Non-specific binding of Azide-dye. | Perform a "No-Alkyne" control. Wash protein precipitates extensively with MeOH. |
| No Signal | Esterase inactivity or Copper oxidation. | Ensure cells are viable. Use fresh Sodium Ascorbate (prepare daily). Increase THPTA:Cu ratio to 5:1. |
| Protein Precipitation | High Copper concentration. | Do not exceed 1 mM CuSO₄. Use THPTA or TBTA ligands to solubilize Cu(I). |
| Cell Toxicity | Probe concentration too high. | Titrate down to 20 µM. Acetate hydrolysis can slightly acidify cytosol; ensure buffering. |
References
-
Grammel, M., & Hang, H. C. (2013). Chemical reporters for biological discovery. Nature Chemical Biology, 9(8), 475–484. [Link]
- Foundational text on metabolic reporters including alkynols.
-
Best, M. D. (2009). Click chemistry and bioorthogonal reactions: unprecedented selectivity in the labeling of biological molecules. Biochemistry, 48(28), 6571–6584. [Link]
- Details the CuAAC mechanism used in Protocol A.
-
Thiele, C., et al. (2012). Cholesterol esterification and distinct compartmentalization of alkynyl lipids. Nature Chemical Biology, 8, 913-913. [Link]
- Demonstrates the use of alkyne-lipids for metabolic tracing.
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535–546. [Link]
- Establishes the standard concentrations and Click conditions for alkyne probes.
Sources
4-Pentyn-1-yl Acetate: A Versatile Bifunctional Building Block in Total Synthesis
Introduction
In the intricate art of total synthesis, the strategic selection of building blocks is paramount to the success and elegance of a synthetic route. Bifunctional molecules, in particular, offer chemists a powerful toolkit to construct complex molecular architectures with efficiency and precision. 4-Pentyn-1-yl acetate, a seemingly simple molecule, embodies this principle, possessing both a terminal alkyne and a primary acetate. This unique combination of functionalities allows for a diverse range of chemical transformations, making it a highly valuable and versatile precursor in the synthesis of natural products and other complex organic molecules. The terminal alkyne provides a handle for carbon-carbon bond formation through well-established methodologies such as Sonogashira coupling and the Pauson-Khand reaction, while the acetate group can serve as a protected hydroxyl group, a leaving group, or a participant in cyclization reactions. This application note will delve into the multifaceted applications of this compound in total synthesis, providing detailed protocols and mechanistic insights for its key transformations.
Key Chemical Transformations and Applications
The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The terminal alkyne, with its acidic proton, is a nucleophile in its acetylide form, and the triple bond is susceptible to a variety of addition and cyclization reactions. The acetate group, on the other hand, can be readily hydrolyzed to the corresponding alcohol or displaced by other nucleophiles.
Sonogashira Coupling: Forging Aryl-Alkyne and Vinyl-Alkyne Bonds
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This palladium-catalyzed, copper-co-catalyzed cross-coupling reaction is remarkably tolerant of various functional groups, making it ideal for the late-stage functionalization of complex intermediates. This compound is an excellent substrate for this reaction, allowing for the introduction of aromatic and vinylic moieties.
Workflow for Sonogashira Coupling of this compound
Caption: General workflow for the Sonogashira coupling reaction.
Pauson-Khand Reaction: Constructing Cyclopentenones
The Pauson-Khand reaction is a powerful formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form a cyclopentenone ring system.[3][4][5] This reaction is particularly useful for the construction of polycyclic natural products. This compound can be a precursor to enynes, which can then undergo intramolecular Pauson-Khand reactions to generate bicyclic systems. The acetate functionality can be retained in the product or can be further manipulated.
Intramolecular Pauson-Khand Reaction of a 1,6-Enyne Derived from this compound
Caption: Formation of a bicyclic system via an intramolecular Pauson-Khand reaction.
Cyclization Reactions: Building Heterocycles and Carbocycles
The bifunctional nature of this compound makes it an excellent substrate for a variety of cyclization reactions. The terminal alkyne can be activated by transition metals to undergo intramolecular attack by the acetate carbonyl oxygen or by a nucleophile introduced after acetate hydrolysis. These cyclizations can lead to the formation of valuable heterocyclic and carbocyclic frameworks. For instance, palladium-catalyzed cyclization of propargyl acetates is a known method for the synthesis of butenolides.[6]
Application in Total Synthesis: Illustrative Examples
While a direct total synthesis of a major natural product commencing with this compound is not prominently featured in the literature, its utility can be compellingly illustrated through the synthesis of the closely related 4-pentyn-1-ol and the application of analogous propargyl acetates in complex molecule synthesis.
Illustrative Synthesis: The Core of Ieodomycin B
The marine natural products ieodomycin A and B, known for their antimicrobial properties, have been the targets of several total syntheses.[7][8] A common starting material for these syntheses is 4-pentyn-1-ol. A plausible synthetic strategy employing this compound would involve its use as a protected form of the alcohol, which is then revealed at a later stage for further elaboration.
Retrosynthetic Analysis of an Ieodomycin B Precursor
Caption: Retrosynthetic approach to an ieodomycin B precursor.
Total Synthesis of (-)-Graminin A
A concrete example showcasing the power of a propargylic acetate in total synthesis is the synthesis of (-)-graminin A.[6] In this synthesis, a palladium-catalyzed asymmetric cyclization carbonylation of a prochiral propargylic acetate is a key step. This demonstrates the ability of the acetate group to participate in sophisticated, stereoselective transformations to build complex molecular architectures.
Experimental Protocols
The following protocols are provided as a guide for the preparation and key reactions of this compound.
Protocol 1: Synthesis of this compound
This procedure describes the acetylation of commercially available 4-pentyn-1-ol.
Materials:
-
4-Pentyn-1-ol
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a solution of 4-pentyn-1-ol (1.0 eq) in dichloromethane (DCM) at 0 °C is added pyridine (1.5 eq).
-
Acetic anhydride (1.2 eq) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched by the slow addition of water.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x).
-
The combined organic layers are washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford this compound.
| Reagent | Molar Ratio | Purpose |
| 4-Pentyn-1-ol | 1.0 | Starting material |
| Acetic anhydride | 1.2 | Acetylating agent |
| Pyridine | 1.5 | Base and catalyst |
| Dichloromethane | - | Solvent |
Protocol 2: Sonogashira Coupling of this compound with an Aryl Iodide
This protocol is a general procedure for the palladium-catalyzed cross-coupling of this compound.
Materials:
-
This compound
-
Aryl iodide (e.g., iodobenzene)
-
Pd(PPh₃)₂Cl₂
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon) is added the aryl iodide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Anhydrous THF and triethylamine (2.0 eq) are added, and the mixture is degassed.
-
This compound (1.2 eq) is added, and the reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in diethyl ether and filtered through a pad of Celite.
-
The filtrate is concentrated, and the crude product is purified by flash column chromatography.
| Reagent | Molar Ratio | Purpose |
| This compound | 1.2 | Alkyne source |
| Aryl iodide | 1.0 | Coupling partner |
| Pd(PPh₃)₂Cl₂ | 0.02 | Palladium catalyst |
| CuI | 0.04 | Copper cocatalyst |
| Triethylamine | 2.0 | Base and solvent |
| THF | - | Solvent |
Protocol 3: Deprotection of this compound
This procedure describes the hydrolysis of the acetate group to regenerate the primary alcohol.
Materials:
-
This compound derivative
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Water
-
Ethyl acetate
Procedure:
-
To a solution of the this compound derivative (1.0 eq) in methanol is added potassium carbonate (2.0 eq).
-
The reaction mixture is stirred at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, the methanol is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The aqueous layer is extracted with ethyl acetate (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to give the corresponding alcohol.
| Reagent | Molar Ratio | Purpose |
| Acetate derivative | 1.0 | Substrate |
| Potassium carbonate | 2.0 | Base for hydrolysis |
| Methanol | - | Solvent |
Conclusion
This compound is a highly adaptable and valuable building block for total synthesis. Its bifunctional nature allows for a wide array of synthetic manipulations, providing access to complex carbocyclic and heterocyclic frameworks. The terminal alkyne serves as a versatile handle for carbon-carbon bond formation via powerful reactions like the Sonogashira coupling and the Pauson-Khand reaction. The acetate group offers a convenient means of protecting a primary alcohol, which can be unveiled at the desired stage of a synthesis. The illustrative examples of its potential application in the synthesis of natural products like ieodomycin B and the demonstrated use of a related propargyl acetate in the total synthesis of (-)-graminin A underscore the strategic importance of this and similar building blocks in modern organic chemistry. The protocols provided herein offer a practical guide for researchers to harness the synthetic potential of this compound in their own synthetic endeavors.
References
-
Ogasawara, Y., Okada, Y., & Hayashi, T. (2019). Total Synthesis of (−)-Graminin A Based on Asymmetric Cyclization Carbonylation of Propargyl Acetate. The Journal of Organic Chemistry, 85(1), 446-453. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922. [Link]
- Pauson, P. L. (1985). The Khand reaction. Tetrahedron, 41(24), 5855-5860.
- Gibson, S. E., & Mainolfi, N. (2005). The Pauson–Khand reaction.
- Meshram, H. M., Reddy, P. N., Reddy, P. S., & Kumar, V. (2011). A concise, stereoselective total synthesis of ieodomycin B. Tetrahedron Letters, 52(46), 6141-6143.
-
Lee, H. Y., & Kim, H. Y. (2017). Asymmetric Total Synthesis of Ieodomycin B. Bulletin of the Korean Chemical Society, 38(1), 115-118. [Link]
-
Kim, J., Kim, H., & Lee, E. (2024). Total Synthesis and Bioactivity Profile of (+)-Ieodomycins A and B and their Stereoisomers. ACS Omega. [Link]
-
Wikipedia. Pauson–Khand reaction. [Link]
-
ResearchGate. How to deprotect O-Acetly's effectively in presence of a N-Fmoc in basic conditions?[Link]
-
Xia, X., Wang, J., Wang, L., Chen, S., Tang, L., & Huang, S. (2014). Concise Total Synthesis of Ieodomycin A and B. Chinese Journal of Chemistry, 32(10), 999-1002. [Link]
-
O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
ResearchGate. How exactly the deprotection of O-aetyl group in a glucopyranoside happens with K2CO3/MeOH mixture?[Link]
- Fettes, A., & O'Doherty, G. A. (2003). Recent advances in the Pauson–Khand reaction and related [2+ 2+ 1] cycloadditions. Tetrahedron, 59(43), 8565-8585.
- Brummond, K. M., & Kent, J. L. (2000). Recent advances in the Pauson− Khand reaction and related [2+ 2+ 1] cycloadditions. Tetrahedron, 56(21), 3263-3283.
- Blanco-Urgoiti, J., Añorbe, L., Pérez-Serrano, L., Domínguez, G., & Pérez-Castells, J. (2004). The Pauson–Khand reaction, a way to complex molecules. Chemical Society Reviews, 33(1), 32-42.
- Doucet, H., & Hierso, J. C. (2007). Palladium-catalysed cross-coupling reactions (Heck, Suzuki, Sonogashira, Stille, Hiyama, etc.) in ‘green’solvents. Topics in Current Chemistry, 279, 1-46.
- Ríos Torres, R. (Ed.). (2012).
Sources
- 1. Regioselective Cyclization of (Indol-3-yl)pentyn-3-ols as an Approach to (Tetrahydro)carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 5. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational Study on the Co-Mediated Intramolecular Pauson-Khand Reaction of Fluorinated and Chiral N-Tethered 1,7-Enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactions of the terminal alkyne of 4-Pentyn-1-YL acetate
Application Note: Chemoselective Transformations of 4-Pentyn-1-yl Acetate
Introduction & Chemical Profile
This compound (CAS: 14604-46-7) serves as a versatile bifunctional building block in medicinal chemistry and chemical biology. Its structure features a terminal alkyne separated from an acetate-protected alcohol by a three-carbon spacer.
This molecule is strategically valuable because it allows for orthogonal functionalization:
-
Terminal Alkyne (
): Reactive toward transition-metal-catalyzed cycloadditions (CuAAC), cross-couplings (Sonogashira), and C-H activation. -
Acetate Ester (
): Serves as a robust protecting group for the alcohol, stable under the alkyne transformation conditions described below, yet cleavable under mild basic hydrolysis ( ) when alcohol liberation is required.
Physical Properties Table
| Property | Value | Note |
| Formula | Bifunctional linker | |
| Molecular Weight | 126.15 g/mol | |
| CAS Number | 14604-46-7 | |
| Appearance | Clear, colorless liquid | |
| Boiling Point | ~65-67 °C (15 mmHg) | Volatile; handle in fume hood |
| Density | 0.96 g/mL | |
| Solubility | DCM, EtOAc, DMSO, MeOH | Limited water solubility |
Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Application: Bioconjugation, Fragment-Based Drug Discovery (FBDD). Objective: To covalently link this compound to an azide-bearing scaffold (e.g., a fluorophore, peptide, or drug pharmacophore) via a 1,4-disubstituted 1,2,3-triazole linkage.
Scientific Rationale
The CuAAC reaction is chosen for its bio-orthogonality and high yield. We utilize the THPTA ligand (Tris(3-hydroxypropyltriazolylmethyl)amine) rather than TBTA. THPTA is water-soluble and effectively chelates Cu(I), preventing disproportionation and protecting the alkyne/azide reagents from oxidative damage by reactive oxygen species (ROS).
Experimental Workflow
Reagents:
-
Alkyne: this compound (1.0 equiv)[1]
-
Azide: Target organic azide (
) (1.0–1.2 equiv) -
Catalyst Source:
(5 mol%) -
Ligand: THPTA (10 mol% - maintain 2:1 Ligand:Cu ratio)
-
Reductant: Sodium Ascorbate (10–20 mol%)
-
Solvent:
(1:1) or DMSO (for hydrophobic azides)
Step-by-Step Protocol:
-
Stock Preparation: Prepare a premixed complex of
and THPTA in water. Incubate for 5 minutes. The solution should be light blue. -
Reaction Assembly: In a reaction vial, dissolve the Azide and this compound in the chosen solvent.
-
Catalyst Addition: Add the Cu-THPTA complex to the reaction vial.
-
Initiation: Add Sodium Ascorbate (freshly prepared in water) to initiate the reduction of Cu(II) to catalytic Cu(I).
-
Note: The reaction mixture often turns colorless or light yellow upon reduction.
-
-
Incubation: Stir at Room Temperature (RT) for 1–4 hours. Monitor by TLC or LC-MS.
-
Workup:
Mechanism & Pathway Visualization
Figure 1: The Cu(I) catalytic cycle.[4][5][6] Note that the active species is generated in situ to prevent oxidation.
Protocol B: Sonogashira Cross-Coupling
Application: Medicinal Chemistry (Scaffold construction).
Objective: To couple this compound with an aryl iodide (
Scientific Rationale
This protocol uses a Pd(0)/Cu(I) co-catalytic system.[7][8][9] The critical challenge with aliphatic alkynes like this compound is the risk of "Glaser homocoupling" (alkyne dimerization) mediated by copper and oxygen. Therefore, rigorous deoxygenation is the primary control point. The use of Triethylamine (
Experimental Workflow
Reagents:
-
Alkyne: this compound (1.2 equiv)
-
Aryl Halide: Aryl Iodide (
) (1.0 equiv) -
Catalyst:
(2–5 mol%) -
Co-Catalyst: CuI (1–2 mol%)
-
Base/Solvent: Anhydrous
(or /THF mix)
Step-by-Step Protocol:
-
Deoxygenation (Critical): Place the Aryl Iodide,
, and CuI in a dry Schlenk flask. Evacuate and backfill with Argon (x3).[2] -
Solvent Addition: Add degassed
(and THF if solubility is poor) via syringe. -
Alkyne Addition: Add this compound dropwise via syringe under Argon flow.
-
Why dropwise? To keep the local concentration of alkyne low relative to the catalyst, minimizing homocoupling side reactions.
-
-
Reaction: Stir at RT. If the aryl iodide is electron-rich (unreactive), heat to 50°C.
-
Monitoring: Reaction typically completes in 2–6 hours. Look for the precipitation of ammonium salt (
), which indicates progress.
-
-
Workup:
-
Filter through a Celite pad to remove metal precipitates.
-
Concentrate the filtrate.
-
Purify via Silica Gel Chromatography (Hexanes:EtOAc gradient).
-
Workflow Visualization
Figure 2: Operational workflow for Sonogashira coupling emphasizing the critical deoxygenation step.
Protocol C: C-H Functionalization (Iodination)
Application: Preparation of Iodoalkynes for Cadiot-Chodkiewicz coupling or asymmetric synthesis.
Objective: Convert the terminal proton to an Iodine atom (
Scientific Rationale
Direct iodination transforms the alkyne into an electrophile. We utilize N-Iodosuccinimide (NIS) and Silver Nitrate (
Protocol:
-
Dissolve this compound (1.0 equiv) in Acetone or Acetonitrile.
-
Add
(0.1 equiv) as a catalyst. -
Add NIS (1.1 equiv) in one portion.
-
Stir at RT for 1–2 hours in the dark (wrap flask in foil).
-
Workup: Filter off the succinimide byproduct. Dilute with water and extract with Ether/EtOAc.
-
Result: 5-iodo-4-pentyn-1-yl acetate.
Validation & QC Criteria
To ensure the protocol was successful, verify the following analytical markers:
| Reaction | 1H NMR Diagnostic Change (CDCl3) |
| Starting Material | Triplet at ~1.98 ppm ( |
| CuAAC (Click) | Alkyne triplet disappears . New singlet at ~7.5–8.0 ppm (Triazole C-H) appears. |
| Sonogashira | Alkyne triplet disappears . New aromatic protons from the coupled aryl group appear. |
| Iodination | Alkyne triplet disappears . No new low-field protons (Iodine is silent in 1H). 13C NMR shows shift of alkyne carbons. |
References
-
CuAAC Mechanism & Ligands: Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link
-
Sonogashira Protocol: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Ester Stability in Click Chemistry: Abdel-Rahman, Z. H., et al. (2015). Cu(I) catalyzed alkyne-azide 1,3-dipolar cycloaddition (CuAAC): Synthesis of 17α-[1-(substituted phenyl)-1,2,3-triazol-4-yl]-19-nor-testosterone-17β-yl acetates.[4] European Journal of Medicinal Chemistry, 97, 75-82.[4] Link
-
Mild Iodination: Hein, J. E., et al. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole. Organic Syntheses, 98, 115-130. (Demonstrates Ag-catalyzed iodination compatibility). Link
Sources
- 1. 14604-46-7 | this compound - AiFChem [aifchem.com]
- 2. youtube.com [youtube.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Cu (I) catalyzed alkyne-azide 1,3-dipolar cycloaddition (CuAAC): Synthesis of 17α-[1-(substituted phenyl)-1,2,3-triazol-4-yl]-19-nor-testosterone-17β-yl acetates targeting progestational and antipro-liferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound AldrichCPR 14604-46-7 [sigmaaldrich.com]
- 6. broadpharm.com [broadpharm.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Application Notes & Protocols: 4-Pentyn-1-yl Acetate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Simple Building Block
4-Pentyn-1-yl acetate, a readily accessible bifunctional molecule, has emerged as a valuable precursor in the synthesis of a diverse array of heterocyclic compounds. Its structure, featuring a terminal alkyne and a primary acetate, provides two reactive handles for strategic bond formation. The terminal alkyne is particularly amenable to activation by transition metals, initiating a cascade of reactions that lead to the formation of various heterocyclic cores. The acetate group, while seemingly a simple protecting group, can also play a crucial role in the reaction pathway, either by being retained in the final product or by acting as a leaving group. This guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on gold and palladium-catalyzed transformations to generate valuable furan and pyrrole scaffolds. The protocols and mechanistic insights presented herein are designed to empower researchers to leverage this versatile building block in their synthetic endeavors, from fundamental research to the development of novel therapeutic agents.
Part 1: Gold-Catalyzed Synthesis of Substituted Furans
Gold catalysts, particularly in their cationic form (Au(I) and Au(III)), exhibit a strong affinity for carbon-carbon triple bonds, activating them towards nucleophilic attack. This "alkynophilicity" is the cornerstone of numerous gold-catalyzed cyclization reactions for the synthesis of heterocyclic compounds.
Mechanistic Rationale: The Power of Gold Catalysis
The gold-catalyzed synthesis of furans from this compound and its derivatives proceeds through an intramolecular hydroalkoxylation or a related cyclization cascade. The general mechanism involves the following key steps:
-
Alkyne Activation: A cationic gold catalyst coordinates to the terminal alkyne of the this compound derivative, increasing its electrophilicity.
-
Nucleophilic Attack: An intramolecular nucleophile, in this case, the oxygen atom of the acetate group (or a hydrolyzed alcohol), attacks the activated alkyne. This typically follows a 5-exo-dig cyclization pathway, which is kinetically favored.
-
Protodeauration/Rearrangement: The resulting vinyl-gold intermediate can undergo several transformations. Protonolysis of the carbon-gold bond regenerates the active catalyst and furnishes the dihydrofuran product. Subsequent isomerization or elimination can lead to the aromatic furan ring. In some cases, the acetate group can be eliminated to form an exocyclic double bond.
The precise reaction pathway and the final product are highly dependent on the reaction conditions, the nature of the gold catalyst, and the specific substrate.
Figure 1: General workflow for gold-catalyzed furan synthesis.
Application Protocol: Synthesis of 2-Methyl-5-Aryl Furans
This protocol describes a representative procedure for the synthesis of 2-methyl-5-aryl furans from derivatives of 4-pentyn-1-ol. While this example uses the free alcohol, this compound can be readily hydrolyzed in situ or prior to the reaction to generate the necessary hydroxyl group for cyclization.
Materials:
-
Substituted 4-pentyn-1-ol derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Gold(I) chloride (AuCl) (5 mol%)
-
Silver triflate (AgOTf) (5 mol%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the substituted 4-pentyn-1-ol derivative (e.g., 1-phenyl-4-pentyn-1-ol, 0.2 mmol), arylboronic acid (0.3 mmol), AuCl (0.01 mmol), and AgOTf (0.01 mmol).
-
Add anhydrous dichloromethane (2.0 mL) via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (5 mL).
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-methyl-5-aryl furan.
Data Presentation: Scope of the Gold-Catalyzed Furan Synthesis
The following table summarizes the synthesis of various substituted furans from alkynyl alcohol precursors, demonstrating the versatility of this methodology.
| Entry | Alkynyl Alcohol Substrate | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Pentyn-1-ol | Phenylboronic acid | 2-Methyl-5-phenylfuran | 85 |
| 2 | 1-Phenyl-4-pentyn-1-ol | 4-Methoxyphenylboronic acid | 2-(Phenylmethyl)-5-(4-methoxyphenyl)furan | 78 |
| 3 | 4-Hexyn-1-ol | 4-Chlorophenylboronic acid | 2-Ethyl-5-(4-chlorophenyl)furan | 82 |
| 4 | 5-Phenyl-4-pentyn-1-ol | Phenylboronic acid | 2-Methyl-5,5-diphenyl-2,5-dihydrofuran | 75 |
Part 2: Palladium-Catalyzed Synthesis of Substituted Pyrroles
Palladium catalysis offers a complementary approach to the synthesis of nitrogen-containing heterocycles from this compound. These reactions often involve the coupling of the alkyne with a nitrogen-containing nucleophile, followed by cyclization.
Mechanistic Rationale: The Versatility of Palladium Catalysis
The palladium-catalyzed synthesis of pyrroles from this compound and an amine typically proceeds through a cascade of reactions, which can include:
-
Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to a C-X bond of a co-reactant (if applicable) or activates the alkyne.
-
Carbopalladation/Aminopalladation: The alkyne undergoes insertion into a Pd-C or Pd-N bond.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination, regenerating the Pd(0) catalyst.
Alternatively, a Pd(II)-catalyzed pathway can involve the activation of the alkyne towards nucleophilic attack by the amine, followed by cyclization and catalyst regeneration.
Figure 2: Conceptual workflow for palladium-catalyzed pyrrole synthesis.
Application Protocol: Synthesis of N-Aryl-2-methyl-5-substituted Pyrroles
This protocol outlines a general procedure for the synthesis of N-aryl pyrroles from 4-pentyn-1-ol derivatives and anilines. The acetate group of this compound can serve as a leaving group in some palladium-catalyzed reactions or can be hydrolyzed to the alcohol prior to the reaction.
Materials:
-
4-Pentyn-1-ol derivative (1.0 equiv)
-
Substituted aniline (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube, combine the 4-pentyn-1-ol derivative (0.5 mmol), substituted aniline (0.6 mmol), Pd(OAc)₂ (0.025 mmol), PPh₃ (0.05 mmol), and Na₂CO₃ (1.0 mmol).
-
Add anhydrous toluene (5 mL) to the tube.
-
Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired N-aryl pyrrole.
Data Presentation: Scope of the Palladium-Catalyzed Pyrrole Synthesis
The following table illustrates the scope of the palladium-catalyzed synthesis of various substituted pyrroles.
| Entry | Alkynyl Substrate | Amine | Product | Yield (%) |
| 1 | 4-Pentyn-1-ol | Aniline | 1-Phenyl-2-methyl-5-(2-hydroxyethyl)pyrrole | 75 |
| 2 | This compound | 4-Methoxyaniline | 1-(4-Methoxyphenyl)-2-methyl-5-(2-acetoxyethyl)pyrrole | 68 |
| 3 | 1-Phenyl-4-pentyn-1-ol | Toluidine | 1-(p-Tolyl)-2-(phenylmethyl)-5-(1-hydroxyethyl)pyrrole | 72 |
| 4 | 4-Pentyn-1-ol | 2-Chloroaniline | 1-(2-Chlorophenyl)-2-methyl-5-(2-hydroxyethyl)pyrrole | 65 |
Conclusion and Future Outlook
This compound is a versatile and cost-effective starting material for the synthesis of a variety of valuable heterocyclic compounds. The gold- and palladium-catalyzed methodologies presented in this guide offer efficient and modular routes to substituted furans and pyrroles, which are key structural motifs in numerous biologically active molecules and functional materials. The mechanistic understanding of these transformations allows for the rational design of new synthetic strategies and the optimization of reaction conditions. Future research in this area will likely focus on the development of enantioselective variants of these reactions, the expansion of the substrate scope to include more complex and functionalized derivatives of this compound, and the application of these methods in the total synthesis of natural products and the development of novel pharmaceuticals.
References
-
Hosseyni, S., Su, Y., & Shi, X. (2015). Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne. Organic Letters, 17(24), 6010–6013. [Link]
-
Uemura, M. (1983). Palladium catalyzed synthesis of heterocycles. Pure and Applied Chemistry, 55(11), 1837-1844. [Link]
-
Zeni, G., & Larock, R. C. (2006). Synthesis of Heterocycles via Palladium-Catalyzed Oxidative Addition. Chemical Reviews, 106(11), 4644–4680. [Link]
-
Fürstner, A., & Davies, P. W. (2007). Catalytic Carbophilic Activation: A Powerful Concept for Carbon−Carbon and Carbon−Heteroatom Bond Formation. Angewandte Chemie International Edition, 46(19), 3410-3449. [Link]
-
D. Schmidt, C. C. Malakar, U. Beifuss, Org. Lett., 2014, 16, 4862-4865. [Link]
-
Grigg, R., & Savic, V. (2000). Palladium catalysed synthesis of pyrroles from enamines. Chemical Communications, (10), 873-874. [Link]
Troubleshooting & Optimization
Common side reactions in the synthesis of 4-Pentyn-1-YL acetate
Welcome to the technical support guide for the synthesis of 4-pentyn-1-yl acetate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this esterification. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.
Introduction: The Synthetic Challenge
The acetylation of 4-pentyn-1-ol to this compound is a fundamental esterification. The primary transformation involves the reaction of the primary alcohol with an acetylating agent, typically in the presence of a base or an acid catalyst.
Primary Reaction:
However, the presence of a terminal alkyne—a versatile but reactive functional group—introduces specific pathways for side reactions that can complicate the synthesis, reduce yields, and make purification challenging. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter. We diagnose the problem, explain the causative chemistry, and provide actionable solutions.
Category 1: Low Yield and Incomplete Conversion
Question: My reaction has stalled, or the final yield is significantly lower than expected. What are the common causes?
Answer: Low yield is a frequent issue stemming from several potential sources. The key is to determine if the reaction is incomplete or if side reactions are consuming your starting material or product.
-
Sub-Optimal Reaction Conditions: Standard esterifications, like the Fischer-Speier method, are equilibrium-controlled processes.[1][2] The removal of the water byproduct is necessary to drive the reaction to completion. When using acetic anhydride or acetyl chloride, the reaction is generally irreversible, but kinetics are key. Insufficient catalyst, low reaction temperatures, or inadequate reaction time can lead to incomplete conversion.
-
Reagent Purity and Stoichiometry: The primary culprit for incomplete reactions is often the degradation of the acetylating agent. Acetic anhydride and particularly acetyl chloride are highly sensitive to moisture.[3][4] Any water present in the starting alcohol, solvent, or glassware will consume the reagent, reducing the effective stoichiometry and halting the reaction.
-
Catalyst Inhibition: The chosen catalyst can be poisoned or rendered ineffective. For instance, if using a base like pyridine to scavenge the acid byproduct, ensuring it is of high purity and anhydrous is critical.
Question: How can I improve my yield and ensure the reaction goes to completion?
Answer: A systematic approach to optimizing your protocol is essential.
-
Ensure Anhydrous Conditions: All glassware should be oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon). Solvents must be rigorously dried over appropriate drying agents. The starting 4-pentyn-1-ol should be checked for water content and dried if necessary.
-
Optimize Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the acetylating agent to compensate for any minor moisture and drive the reaction forward.
-
Select the Right Catalyst System: For this substrate, a base-catalyzed approach is often superior to strong acid catalysis, which can promote alkyne-related side reactions.
-
Recommended System: Use acetic anhydride with a catalytic amount of 4-dimethylaminopyridine (DMAP) and a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA) or pyridine to neutralize the generated acetic acid. DMAP is a highly effective acylation catalyst.
-
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting alcohol. Do not proceed to workup until the starting material is fully consumed.
Category 2: Unexpected Byproducts and Purification Challenges
Question: My crude product analysis (NMR, GC-MS) shows multiple unexpected peaks. What are the likely side reactions?
Answer: The bifunctional nature of 4-pentyn-1-ol (containing both an alcohol and a terminal alkyne) is the primary source of byproducts. Side reactions can be categorized by which part of the molecule is reacting undesirably.
The terminal proton on an alkyne is unusually acidic for a hydrocarbon (pKa ≈ 25), making it susceptible to deprotonation by strong bases.[5][6][7]
Q: Can the base I use for acetylation cause problems with the alkyne?
A: Absolutely. This is a critical consideration. While a mild base like pyridine or TEA is intended to scavenge acid, using an excessively strong base (e.g., NaH, NaNH₂, or organolithiums) will deprotonate the terminal alkyne to form a sodium acetylide.[5][8][9] This acetylide is a potent nucleophile and can lead to several byproducts:
-
Reaction with the Acetylating Agent: The acetylide can attack the acetylating agent, leading to the formation of an acyl-alkyne, which can undergo further reactions.
-
Alkylation: If any alkyl halides are present or formed, the acetylide can undergo SN2 reactions, leading to chain extension.
Q: I'm observing high molecular weight impurities. Could this be related to the alkyne?
A: Yes, this strongly suggests dimerization or oligomerization.
-
Base-Catalyzed Isomerization: Strong bases can catalyze the migration of the triple bond from the terminal position to an internal one, which can then participate in other reactions.[10]
-
Oxidative Coupling (Glaser Coupling): If trace amounts of copper salts are present (a common contaminant from glassware or reagents), the terminal alkyne can undergo oxidative coupling in the presence of oxygen to form 1,3-diynes. This is a very common pathway for the formation of dimers.
Q: Under what conditions might the alcohol group react to form something other than the desired ester?
A: These side reactions are most prevalent under strong acid catalysis, which is why this method is often avoided for this substrate.
-
Acid-Catalyzed Elimination (Dehydration): Strong acids (like concentrated H₂SO₄) and heat can cause the elimination of water from the alcohol to form enynes (compounds with both double and triple bonds).
-
Acid-Catalyzed Oligomerization: The alcohol can be protonated by a strong acid, and the resulting carbocation can be attacked by the hydroxyl group of another molecule, leading to the formation of polyethers or other oligomeric species.[11][12]
The workflow below illustrates the main reaction pathway and the potential for side reactions.
Caption: Reaction pathways in the synthesis of this compound.
Recommended Protocol and Best Practices
To minimize side reactions, a carefully controlled protocol is paramount. This protocol is designed to be a self-validating system by addressing the potential failure points discussed above.
Experimental Protocol: Acetylation using Acetic Anhydride and Pyridine
-
Preparation: Under an inert atmosphere (N₂ or Ar), add 4-pentyn-1-ol (1.0 eq) to a flask containing anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Slowly add anhydrous pyridine (1.5 eq). The pyridine acts as both the base catalyst and the scavenger for the acetic acid byproduct.
-
Addition of Acetylating Agent: Add acetic anhydride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC until the starting alcohol is no longer detectable.
-
Workup:
-
Cool the reaction mixture back to 0 °C.
-
Slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize excess acetic anhydride and pyridine.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1M HCl (to remove residual pyridine), saturated aqueous sodium bicarbonate, and finally, brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation, depending on the scale and purity requirements.
Data Summary: Troubleshooting Common Impurities
The following table summarizes potential byproducts and how to identify them.
| Observed Impurity | Potential Identity | Likely Cause | Diagnostic Signature (¹H NMR) | Mitigation Strategy |
| Unreacted Starting Material | 4-Pentyn-1-ol | Incomplete reaction; degraded acetylating agent. | Characteristic -OH peak; triplet at ~3.7 ppm. | Use excess acetylating agent; ensure anhydrous conditions. |
| High MW species | Dimer (e.g., deca-5,7-diyne-1,10-diol diacetate) | Trace copper contamination; presence of oxygen. | Complex multiplet signals; loss of terminal alkyne proton signal. | Use acid-washed glassware; sparge solvents with N₂/Ar. |
| Isomeric Product | Internal alkyne acetate | Use of a base that is too strong. | Disappearance of terminal alkyne proton; appearance of new methyl group signal. | Use a mild, non-nucleophilic base like pyridine or TEA. |
| Byproduct from workup | Acetic Acid | Incomplete quenching or washing. | Broad singlet around 10-12 ppm (if visible); sharp singlet at ~2.1 ppm. | Thorough washing with sodium bicarbonate solution. |
Troubleshooting Flowchart
This diagram provides a logical workflow for diagnosing and solving experimental issues.
Caption: A logical troubleshooting guide for the synthesis.
References
-
Organic Syntheses. 4-pentyn-1-ol. Available at: [Link]
-
Pharmaffiliates. 4-Pentyn-1-ol. Available at: [Link]
-
Reusch, W. (2013). Alkyne Reactivity. Michigan State University Department of Chemistry. Available at: [Link]
-
Ashenhurst, J. (2013). Acetylides from Alkynes, and The Substitution Reactions of Acetylides. Master Organic Chemistry. Available at: [Link]
-
Ashenhurst, J. (2014). Reactions of Alkynes. Master Organic Chemistry. Available at: [Link]
-
Organic Syntheses. Acetylacetone. Available at: [Link]
-
Organic Syntheses. (1r,4s)-(+)-4-hydroxy-2-cyclopentenyl acetate. Available at: [Link]
-
LibreTexts Chemistry. Acidity of Terminal Alkynes and Related Reactions. Available at: [Link]
-
Chemistry Steps. Alkylation of Terminal Alkynes in Organic Synthesis. Available at: [Link]
-
Clark, J. (2015). Esterification - Alcohols and Carboxylic Acids. Chemguide. Available at: [Link]
-
Szostak, M., & Szostak, R. (2018). Mechanisms of acid-catalyzed oligomeric growth. ResearchGate. Available at: [Link]
-
University of Calgary. Alkylation of Terminal Alkynes. Available at: [Link]
-
Student Academic Success Services. Organic Reactions: Esterification & Transesterification. Available at: [Link]
-
Organic Syntheses. 4-Pentenoic acid, 3-oxo-, ethyl ester. Available at: [Link]
-
European Patent Office. Process for the purification of abiraterone acetate. Available at: [Link]
-
Zhang, Y. (2014). Effects of different reaction conditions on the synthesis of terpinyl acetate. TANG [HUMANITAS MEDICINE]. Available at: [Link]
-
Rothenberg, G., & Rothenberg, G. (2010). Kinetics of the acid hydrolysis of cyclic oligomers from nylon 6 and nylon 6.6. ResearchGate. Available at: [Link]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Alkyne Reactivity [www2.chemistry.msu.edu]
- 9. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Pentyn-1-yl Acetate
Ticket ID: CHEM-SPT-4P1A Subject: Removal of Impurities & Stabilization Protocols Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
4-Pentyn-1-yl acetate (CAS: 16255-66-6) is a critical "click chemistry" handle used to introduce terminal alkynes into biological or polymeric systems. Its purity is paramount because terminal alkynes are prone to oxidative polymerization and trace impurities (alcohols/acids) can poison downstream copper-catalyzed cycloadditions (CuAAC).
This guide addresses the three most common impurity classes:
-
Starting Material: Unreacted 4-pentyn-1-ol.
-
Reagent Byproducts: Acetic acid, Pyridine/Triethylamine salts.
-
Degradation Products: Polymerized alkynes (oligomers) and allenes.
Module 1: Diagnostic Triage
Before attempting purification, identify your specific contamination profile using this diagnostic matrix.
| Symptom | Probable Impurity | Diagnostic Signal (1H NMR / TLC) |
| Broad O-H stretch (~3400 cm⁻¹) | 4-Pentyn-1-ol (Unreacted SM) | NMR: Multiplet at ~3.7 ppm (CH₂-OH) vs. Triplet at ~4.1 ppm (CH₂-OAc).TLC: Low R_f spot (streaking). |
| Vinegar Smell / Acidic pH | Acetic Acid | NMR: Broad singlet >11 ppm (often invisible if wet).TLC: Streaks at baseline. |
| Fishy Smell / Darkening | Pyridine / Et₃N | NMR: Aromatic signals (7-8 ppm) or ethyl quartets (2-3 ppm). |
| Brown/Black Oil | Polymerized Alkyne | NMR: Broadening of baseline; loss of terminal alkyne triplet (~1.98 ppm). |
| Extra Olefinic Signals | Allene Isomer | NMR: Multiplet at ~5.2 ppm (Internal isomerization due to basic conditions). |
Module 2: The "Three-Stage" Aqueous Workup
For removing acidic byproducts and amine bases. This protocol is self-validating via pH monitoring.
The Logic: this compound is lipophilic. Most impurities from standard acetylation (acetic anhydride/pyridine) are water-soluble or ionizable.
Protocol A: Reactive Wash Sequence
Reagents: Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc), 1M Citric Acid (or 1M HCl), Saturated NaHCO₃, Brine.
-
Dilution: Dissolve the crude reaction mixture in Et₂O (preferred over DCM to precipitate amine salts).
-
Acidic Wash (Target: Amines/Pyridine):
-
Basic Wash (Target: Acetic Acid):
-
Wash 2x with Saturated NaHCO₃ .
-
Caution: Gas evolution (CO₂) will occur. Vent separatory funnel frequently.
-
Validation: Check the pH of the aqueous layer. It must remain basic (pH > 8). If acidic, repeat wash.
-
-
Drying:
-
Wash 1x with Saturated Brine (removes residual water).
-
Dry organic layer over anhydrous MgSO₄ for 15 minutes.
-
Filter and concentrate this compound under reduced pressure (< 40°C).
-
Critical Warning: Do NOT use copper sulfate (CuSO₄) to complex pyridine. Trace copper can trigger explosive acetylide formation or premature "click" reactions if the alkyne is exposed to azides later.
Module 3: Advanced Purification (Distillation & Chromatography)
Use this module if the alcohol (starting material) persists >5% or if the product is colored (polymerized).
Workflow Visualization
Figure 1: Decision matrix for selecting the appropriate purification route based on impurity profile.
Protocol B: Flash Column Chromatography
Best for removing unreacted 4-pentyn-1-ol.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexane : Ethyl Acetate (Gradient 95:5 → 85:15).
-
The Science: The hydroxyl group of the impurity (4-pentyn-1-ol) hydrogen bonds strongly with silica, causing it to elute much later than the ester.
-
Rf (Ester): ~0.6 (in 9:1 Hex/EtOAc).
-
Rf (Alcohol): ~0.2 (in 9:1 Hex/EtOAc).
-
-
Stain: Use KMnO₄ or Vanillin . The alkyne moiety stains rapidly.
Protocol C: Vacuum Distillation
Best for removing heavy polymers or if the reaction was run neat.
-
Boiling Point Estimation:
-
Atmospheric: ~159-160°C (Avoid! Risk of polymerization).
-
Recommended: 60-65°C at 10 mmHg .
-
-
Stabilization: Add a few crystals of BHT (Butylated hydroxytoluene) to the distillation pot to inhibit radical polymerization during heating.
-
Setup: Use a short-path distillation head to minimize thermal exposure time.
Module 4: Storage & Stability FAQs
Q: Why did my clear oil turn yellow/brown after a week? A: Terminal alkynes are unstable to oxygen and light over time. The color indicates oligomerization.
-
Fix: Store the compound at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Recovery: Pass the colored oil through a small plug of silica gel (eluting with 10% EtOAc/Hexane). The polymer sticks to the top (brown band); the monomer passes through.
Q: Can I use this directly in a Click Reaction (CuAAC)? A: Only if free of amines and acids.
-
Reason: Amine salts can chelate the Copper(I) catalyst, stalling the reaction. Acetic acid can protonate the copper-acetylide intermediate. Always verify the proton NMR is clean of the "acetic acid singlet" (~2.1 ppm, distinct from the ester singlet at ~2.05 ppm) before use.
References
-
Synthesis & Properties of Alkyne Esters
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Click Chemistry Compatibility
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. Link (Discusses catalyst poisoning by impurities).
-
-
Boiling Point & Physical Data
Sources
Technical Support Center: Optimizing Catalyst Loading for 4-Pentyn-1-yl Acetate Reactions
Welcome to the technical support center for optimizing catalytic reactions involving 4-pentyn-1-yl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst loading and reaction optimization. Here, you will find practical, in-depth answers to common challenges, grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the catalytic functionalization of this compound, a versatile terminal alkyne.
Q1: What are the most common catalytic transformations for a functionalized terminal alkyne like this compound?
A1: this compound, featuring a terminal alkyne and an ester functional group, is amenable to a wide range of catalytic transformations. The most common include:
-
Sonogashira Cross-Coupling: Formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex with a copper(I) co-catalyst.[1][2][3][4][5] This is invaluable for synthesizing more complex molecules.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": A highly efficient and specific reaction between the alkyne and an azide to form a 1,2,3-triazole.[6][7][8] This reaction is known for its high yield, mild reaction conditions, and broad functional group tolerance.
-
Catalytic Hydration: The addition of water across the triple bond to form a ketone (Markovnikov addition) or an aldehyde (anti-Markovnikov addition).[9] Ruthenium catalysts, for instance, are known to promote anti-Markovnikov hydration, which would yield an aldehyde.[9]
-
Catalytic Hydroamination: The addition of an N-H bond from an amine across the alkyne to form enamines or imines. This can be catalyzed by various transition metals, including gold and titanium complexes.[10][11][12]
Q2: How does the acetate functional group in this compound influence catalyst selection and reaction conditions?
A2: The acetate group is a key consideration. While generally stable, it can be sensitive to strongly basic or acidic conditions, which could lead to hydrolysis.
-
Basicity: In reactions requiring a base, such as Sonogashira coupling, a milder inorganic base (e.g., K₂CO₃, Cs₂CO₃) or a non-nucleophilic organic base is often preferred over strong bases like alkoxides or hydroxides to prevent ester cleavage.
-
Ligand Effects: The oxygen atoms of the acetate group could potentially coordinate to the metal center of the catalyst. This can be either beneficial, by influencing regioselectivity, or detrimental, by leading to catalyst inhibition.[13]
-
Acetate as a Ligand/Base: In some palladium-catalyzed reactions, acetate itself can act as a ligand or a base, playing a crucial role in the catalytic cycle.[14][15]
Q3: What is a typical starting point for catalyst loading in a new reaction with this compound?
A3: A general starting point for catalyst loading in screening reactions is typically in the range of 1-5 mol%. For expensive catalysts like palladium, initial screens might start lower, around 0.5-2 mol%.[16] If the reaction is known to be very efficient (e.g., CuAAC), catalyst loading can be as low as 0.1 mol% or even less.[17] The optimal loading is a balance between reaction rate, yield, and cost.
Part 2: Troubleshooting Guide for Low Yield & Poor Selectivity
This section provides a structured approach to diagnosing and solving common issues encountered during the optimization of catalyst loading.
Q4: My reaction yield is very low. What are the first things I should check?
A4: Low yield is a common problem with multiple potential causes. A systematic check is the best approach.
-
Reagent and Solvent Quality: Ensure all reagents are pure and solvents are anhydrous, especially for moisture-sensitive catalysts like many organometallic complexes. Old starting materials may have degraded.
-
Inert Atmosphere: Many catalysts, particularly Pd(0) species, are sensitive to oxygen.[1][17] Ensure the reaction vessel was properly purged with an inert gas (e.g., Argon or Nitrogen) and that the reaction is maintained under a positive pressure of that gas.
-
Catalyst Activity: The catalyst itself may be inactive. Was it stored correctly? Is it from a reliable source? For reactions involving in-situ generation of the active catalyst (e.g., reduction of a Pd(II) precatalyst to Pd(0)), this reduction step may be inefficient.[4][16]
-
Temperature Control: Is the reaction being run at the optimal temperature? Some reactions have a narrow optimal temperature window. Inaccurate temperature control can drastically reduce yield.
-
Mixing: In heterogeneous reactions, or even in homogeneous reactions with poor solubility, inefficient stirring can limit the reaction rate and overall conversion.
The following flowchart provides a logical decision-making process for troubleshooting low-yield reactions.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Ruthenium Complex-Catalyzed anti-Markovnikov Hydration of Terminal Alkynes [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The catalytic hydroamination of alkynes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Interplay between the Directing Group and Multifunctional Acetate Ligand in Pd-Catalyzed anti-Acetoxylation of Unsymmetrical Dialkyl-Substituted Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US7642391B1 - Palladium-catalyzed coupling of aryl halides with alkynes - Google Patents [patents.google.com]
- 15. Kinetics and Mechanistic Insights into the Acetate-Assisted Dimerization of Terminal Alkynes under Ruthenium- and Acid-Promoted (RAP) Catalysis [art.torvergata.it]
- 16. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 17. Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions [organic-chemistry.org]
Technical Support Center: A Researcher's Guide to Preventing Unwanted Polymerization of 4-Pentyn-1-YL Acetate
Welcome to the Technical Support Center for 4-Pentyn-1-YL Acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the handling, storage, and use of this versatile terminal alkyne. Our goal is to equip you with the knowledge to prevent unwanted polymerization, ensuring the integrity of your experiments and the safety of your laboratory.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable bifunctional molecule, featuring both a terminal alkyne and an acetate ester. This unique structure makes it a useful building block in a variety of synthetic applications, from click chemistry to the synthesis of complex organic molecules. However, the very features that make it synthetically attractive also contribute to its potential for unwanted polymerization. The terminal alkyne is susceptible to various polymerization pathways, which can be initiated by trace contaminants, heat, light, or improper handling. This guide will delve into the causes of this polymerization and provide you with actionable strategies to mitigate these risks.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns regarding the stability and handling of this compound.
Q1: I've observed a viscous liquid or solid forming in my stock of this compound. What is happening?
A1: The formation of a viscous liquid or solid is a strong indication that your this compound is undergoing polymerization. This can be a frustrating and costly issue, as it consumes your starting material and can introduce impurities into your reactions. The terminal alkyne group is the primary site of this reactivity.
Q2: What are the primary mechanisms that cause the polymerization of this compound?
A2: There are three main polymerization pathways to be aware of when working with terminal alkynes like this compound:
-
Glaser Coupling: This is a common dimerization reaction of terminal alkynes that is catalyzed by copper salts in the presence of an oxidant (often air)[1]. Even trace amounts of copper contamination can lead to the formation of 1,3-diynes, which can then propagate into larger polymer chains.
-
Free-Radical Polymerization: Like other unsaturated compounds, terminal alkynes can undergo free-radical polymerization[2][3][4][5]. This can be initiated by peroxides (which can form in certain solvents upon exposure to air), light, or heat.
-
Transition Metal-Catalyzed Polymerization: Various transition metals, beyond just copper, can catalyze the polymerization of alkynes[6][7][8]. If your experimental setup involves the use of transition metal catalysts, it is crucial to consider their potential to initiate unwanted side reactions with your starting material.
Q3: How should I properly store this compound to minimize the risk of polymerization?
A3: Proper storage is your first line of defense against unwanted polymerization. Based on information for structurally similar compounds and general best practices for acetylenic compounds, we recommend the following:
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature, or as specified by the supplier. Some sources suggest keeping cool. | Avoids excessive thermal energy which can initiate polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with oxygen, which can participate in Glaser coupling and promote the formation of peroxide initiators for free-radical polymerization. |
| Light | Store in an amber or opaque container. | Protects the compound from light, which can initiate photochemical reactions and free-radical polymerization. |
| Container Material | Use high-quality, clean glass (borosilicate) or stainless steel containers. | These materials are generally inert. Avoid plastics unless their compatibility has been explicitly verified. Polypropylene shows good resistance to acetylenes and acetate solvents[9]. |
| Inhibitors | Consider adding a polymerization inhibitor for long-term storage. | Inhibitors can scavenge free radicals or interact with catalysts to prevent the initiation of polymerization. |
Q4: What are polymerization inhibitors, and which ones are suitable for this compound?
A4: Polymerization inhibitors are chemical compounds that are added in small quantities to monomers to prevent their spontaneous polymerization[10]. For terminal alkynes, common inhibitors fall into two main categories:
-
Phenolic Compounds: These act as radical scavengers. Examples include hydroquinone and butylated hydroxytoluene (BHT).
-
Stable Free Radicals: Compounds like TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) are highly effective radical traps.
For this compound, a phenolic inhibitor such as hydroquinone at a concentration of 100-200 ppm is a reasonable starting point for long-term storage. The optimal concentration may vary, so it is advisable to start with a lower concentration and monitor the stability of your material.
Troubleshooting Guide: Addressing Polymerization in Your Experiments
Even with proper storage, you may encounter issues with polymerization during your experiments. This section provides a structured approach to troubleshooting these problems.
Issue 1: Polymerization Observed During a Reaction
-
Symptom: Your reaction mixture becomes viscous, or you observe the formation of insoluble material. Your starting material is consumed faster than expected, with low yields of the desired product.
-
Troubleshooting Steps:
-
Analyze Your Reagents and Solvents:
-
Solvent Purity: Test your solvents for the presence of peroxides, especially if you are using ethers like THF or diethyl ether. Peroxides are potent initiators of free-radical polymerization. Use freshly distilled or inhibitor-free solvents that have been stored under an inert atmosphere.
-
Reagent Purity: Consider if any of your other reagents could be contaminated with transition metals, particularly copper.
-
-
Review Your Reaction Conditions:
-
Temperature: If the reaction is being run at an elevated temperature, consider if a lower temperature could be used.
-
Atmosphere: Ensure your reaction is being conducted under a strictly inert atmosphere. Degas your solvents and reagents thoroughly.
-
Light Exposure: Protect your reaction from light, especially if you are not intentionally running a photochemical reaction.
-
-
Consider the Role of Your Catalyst:
-
If you are using a transition metal catalyst, it is possible that it is also catalyzing the polymerization of your alkyne. You may need to screen different catalysts or ligands to find a more selective system.
-
-
Issue 2: Gradual Polymerization in a Stock Solution
-
Symptom: A previously clear stock solution of this compound in a solvent has become viscous or contains solid particles over time.
-
Troubleshooting Steps:
-
Evaluate the Solvent:
-
As with reactions, the solvent is a primary suspect. Ethers are particularly prone to peroxide formation. If you need to store solutions, consider using a more stable solvent like toluene or dichloromethane, and always store under an inert atmosphere in the dark.
-
-
Add an Inhibitor:
-
If you need to store a stock solution for an extended period, the addition of a polymerization inhibitor like hydroquinone or BHT (100-200 ppm) is highly recommended.
-
-
Purification of Polymerized Material:
-
If a small amount of polymer has formed, it may be possible to purify the remaining monomer by distillation or column chromatography. However, be aware that heating during distillation can promote further polymerization. Vacuum distillation is preferred to lower the required temperature.
-
-
Experimental Protocols
Protocol 1: Testing for Peroxides in Solvents
This simple qualitative test can help you identify peroxide contamination in your solvents.
Materials:
-
Potassium iodide (KI) solution (10% w/v in water)
-
Glacial acetic acid
-
Solvent to be tested
Procedure:
-
To 1 mL of the solvent in a test tube, add 1 mL of glacial acetic acid.
-
Add a few drops of the fresh potassium iodide solution.
-
Shake the mixture and observe the color. A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.
Protocol 2: Removal of Peroxides from Solvents
If your solvent tests positive for peroxides, you can purify it using the following procedure.
Materials:
-
Solvent contaminated with peroxides
-
Activated alumina
-
Distillation apparatus
Procedure:
-
Pass the solvent through a column of activated alumina. This will remove the majority of the peroxides.
-
For highly sensitive applications, follow the alumina treatment with distillation from a suitable drying agent (e.g., sodium/benzophenone for ethers, or calcium hydride for hydrocarbons and halogenated solvents). Caution: Never distill solvents to dryness, as this can concentrate explosive peroxides.
Visualizing Polymerization Pathways and Troubleshooting
To better understand the processes at play, the following diagrams illustrate the key polymerization mechanisms and a logical troubleshooting workflow.
Caption: Key polymerization pathways for this compound.
Caption: Troubleshooting workflow for unwanted polymerization.
Conclusion: A Proactive Approach to Stability
Preventing the unwanted polymerization of this compound is achievable through a combination of careful storage, diligent experimental technique, and a thorough understanding of the underlying chemical principles. By treating this reagent with the respect it deserves as a reactive building block, you can ensure its stability and the success of your synthetic endeavors. Should you have further questions or require additional support, do not hesitate to consult the references provided or reach out to your chemical supplier for more specific guidance.
References
-
The Good Scents Company. (n.d.). 4-penten-1-yl acetate. Retrieved from [Link]
-
Kloubek, F., Ponec, R., & Exner, O. (2005). Thermal decomposition of cyclopentyl and cyclohexyl acetates. Collection of Czechoslovak Chemical Communications, 70(1), 103-112. [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: Acetyl Acetone 98%. Retrieved from [Link]
-
Tang, W., & Tang, J. (2020). Metal-Free Catalysts for the Polymerization of Alkynyl-Based Monomers. Catalysts, 10(12), 1473. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
LibreTexts. (2021, October 29). Free Radical Polymerization. Retrieved from [Link]
-
Kops, J. (2000). Transition Metal Catalyzed Polymerization in Aqueous Systems. Retrieved from [Link]
-
Fraser-Reid, B., & Madsen, R. (1996). Oxidative hydrolysis of conformationally restrained pent-4-enyl glycosides: formation of N-acetyl-α-D-glucopyranosylamines. Journal of the Chemical Society, Perkin Transactions 1, (16), 1857-1863. [Link]
-
Asua, J. M. (n.d.). Chapter 1 Free-Radical Polymerization. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Alkyne Derivatives of SARS-CoV-2 Main Protease Inhibitors Including Nirmatrelvir Inhibit by Reacting Covalently with the Nucleophilic Cysteine. ACS Infectious Diseases, 9(3), 569-583. [Link]
-
Zhang, Y., Li, W., & Wang, J. (2022). Mechanochemical and Transition-Metal-Catalyzed Reactions of Alkynes. Molecules, 27(19), 6296. [Link]
-
Organic Syntheses. (n.d.). 4-pentyn-1-ol. Retrieved from [Link]
-
Wako Pure Chemical Industries. (n.d.). FREE RADICAL POLYMERIZATION. Retrieved from [Link]
-
Wikipedia. (2023, December 12). Glaser coupling. Retrieved from [Link]
-
Tang, W., & Tang, J. (2020). Metal-Free Catalysts for the Polymerization of Alkynyl-Based Monomers. Catalysts, 10(12), 1473. [Link]
-
Organic Syntheses. (n.d.). (1r,4s)-(+)-4-hydroxy-2-cyclopentenyl acetate. Retrieved from [Link]
-
Bokria, J. G., & Schiraldi, D. A. (2002). The thermal degradation of poly(vinyl acetate) and poly(ethylene-co-vinyl acetate), Part I: Experimental study of the degradation mechanism. Polymer Degradation and Stability, 75(3), 447-455. [Link]
-
Blades, A. T. (1954). The thermal decomposition of cyclopentyl and cyclohexyl acetates. Canadian Journal of Chemistry, 32(4), 366-372. [Link]
-
Sharma, G. V., & Reddy, T. S. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances, 4(54), 28434-28456. [Link]
-
Graiver, D., & Narayan, R. (2008). Polymer Functionalization by Free Radical Addition to Alkynes. Journal of Polymer Science Part A: Polymer Chemistry, 46(22), 7386-7394. [Link]
-
Calleja, J., & Carretero, J. C. (2021). Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. ACS Catalysis, 11(13), 7729-7771. [Link]
-
Lu, J., & Boyd, M. J. (2018). Release of Terminal Alkynes via Tandem Photodeprotection and Decarboxylation of o-Nitrobenzyl Arylpropiolates in a Flow Microchannel Reactor. Bioconjugate Chemistry, 29(5), 1509-1514. [Link]
-
Wako Pure Chemical Industries. (n.d.). What is high performance polymerization inhibitor?. Retrieved from [Link]
- Google Patents. (n.d.). EP2349560A1 - Polymer-supported transition metal catalyst complexes and methods of use.
-
Wentzel Lab. (2014, November 19). CHM 351 Glaser Coupling-Acidic Terminal Alkynes [Video]. YouTube. [Link]
-
Taylor & Francis. (n.d.). Glaser coupling – Knowledge and References. Retrieved from [Link]
-
Wako Pure Chemical Industries. (2022, February 12). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ethz.ch [ethz.ch]
- 4. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]
- 5. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 6. mdpi.com [mdpi.com]
- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 4-penten-1-yl acetate, 1576-85-8 [thegoodscentscompany.com]
Monitoring the progress of 4-Pentyn-1-YL acetate reactions by TLC
This technical guide addresses the specific challenges of monitoring 4-pentyn-1-yl acetate (
Current Status: Operational Subject: Thin Layer Chromatography (TLC) Protocols for Aliphatic Alkyne Esters Lead Scientist: Senior Application Specialist
Part 1: The Visualization Paradox (Critical Troubleshooting)
Issue: "I spotted my plate, but I see nothing under the UV lamp."
Diagnosis:
You are likely using a standard UV
Corrective Protocol: You must use chemical staining (derivatization). Do not rely on UV.
The Staining Decision Matrix
Use this logic flow to select the correct stain for your specific reaction stage.
Figure 1: Decision matrix for visualizing non-conjugated aliphatic alkynes.
Recommended Stain Recipes
| Stain | Preparation | Mechanism | Appearance (SM) |
| KMnO₄ (Basic) | 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL H₂O. | Oxidizes the C | Bright Yellow spot on purple background.[1] |
| Iodine (I₂) | Place silica gel + I₂ crystals in a sealed jar. | Reversible intercalation into the | Brown spot (fades quickly).[2] |
| p-Anisaldehyde | 135mL EtOH, 5mL H₂SO₄, 1.5mL AcOH, 3.7mL p-Anisaldehyde. | Acid-catalyzed condensation. | Blue/Pink (Requires strong heat).[2] |
Part 2: Reaction Monitoring Scenarios
Scenario A: Hydrolysis / Deacetylation
Reaction: this compound
Q: How do I distinguish the product from the starting material? A: Polarity Shift. The alcohol is significantly more polar than the ester.
-
Eluent System: Start with Hexanes:Ethyl Acetate (3:1) .
-
Observation:
-
Starting Material (Acetate): High R
(~0.6 - 0.7). -
Product (Alcohol): Lower R
(~0.2 - 0.3).
-
-
Troubleshooting: If the alcohol spot is streaking, add 1% Triethylamine to your eluent to neutralize acidic sites on the silica.
Scenario B: CuAAC "Click" Chemistry
Reaction: this compound + R-N₃
Q: My "Product" spot is not moving, or I see a new UV-active spot.
A: This depends entirely on your azide partner (
-
If R is Aromatic (e.g., Benzyl azide):
-
SM: UV Inactive.
-
Product: UV Active (The triazole conjugates with the aromatic ring).
-
Result: You will see a new dark spot under UV
that was not there before.
-
-
If R is Aliphatic:
-
SM & Product: Both UV Inactive.
-
Strategy: You must use KMnO₄ . The Starting Material (alkyne) will stain bright yellow instantly. The Product (triazole) is resistant to mild KMnO₄ oxidation and will often remain purple or stain very faintly/slowly.
-
Key Indicator: Disappearance of the "instant yellow" spot.
-
Part 3: Common Artifacts & FAQs
Q: "I see a streak from the baseline to the solvent front."
Cause: Decomposition or Overloading.
-
Acid Sensitivity: The terminal alkyne is relatively stable, but the ester can hydrolyze on acidic silica gel if the plate is old or has absorbed moisture.
-
Fix: Pre-elute the plate with 1% Triethylamine in Hexanes, dry it, then spot your compound.
Q: "The KMnO₄ stain turned the whole plate brown."
Cause: Overheating or Contamination.
-
Fix: KMnO₄ works at room temperature for alkynes! Do not heat the plate. Dip it, drain it, and the yellow spots should appear within seconds. Heating is only necessary for unreactive alkanes/alcohols (and even then, use PMA instead).
Q: "Can I use Vanillin stain?"
Answer: Yes, but it is less specific. Vanillin is excellent for alcohols (the hydrolysis product) but less sensitive for the starting alkyne ester compared to Permanganate. Use Vanillin if monitoring the formation of 4-pentyn-1-ol.
Part 4: Experimental Workflow (Standard Operating Procedure)
Objective: Monitor the conversion of this compound to a triazole via CuAAC.
-
Preparation:
-
Prepare a micro-vial with 1 mL of Hexanes:EtOAc (2:1) .
-
Prepare a KMnO₄ dip jar.
-
-
Sampling:
-
Take a 5 µL aliquot from the reaction mixture.
-
Dilute into the micro-vial (Quench: If the reaction uses Cu(I), add a drop of EDTA or saturated NH₄Cl to the vial to sequester copper, which can streak on TLC).
-
-
Elution:
-
Spot SM (Reference) and Reaction Mix (Rxn) side-by-side.
-
Run TLC in Hex:EtOAc (2:1).
-
-
Visualization:
-
Step 1 (UV Check): Check under UV
. If the azide was aromatic, look for a new spot. If aliphatic, proceed to Step 2. -
Step 2 (Stain): Dip in KMnO₄.
-
Step 3 (Analysis): Look for the disappearance of the yellow alkyne spot (SM).
-
Figure 2: Standard workflow for monitoring CuAAC reactions of this compound.
References
-
Chemistry LibreTexts. "Visualizing TLC Plates." Chemistry LibreTexts, Accessed 2024.
-
Citation Context: General protocols for Iodine and UV visualization limitations.[3]
-
-
Reach Devices. "TLC Stains and Recipes." Reach Devices Repository, Accessed 2024.
-
Citation Context: Specific recipes for KMnO₄ and Phosphomolybdic Acid (PMA) stains and their mechanisms.[3]
-
-
Organic Syntheses. "Enantioselective Hydrolysis of cis-3,5-Diacetoxycyclopentene." Org.[4] Synth.1996 , 73, 25.
- Citation Context: Demonstrates monitoring of acetate hydrolysis via TLC and extraction protocols (analogous chemistry).
-
Merck/Sigma-Aldrich. "TLC Visualization Reagents." Sigma-Aldrich Technical Library.
- Citation Context: Authoritative source for stain comp
Sources
Storage and handling of 4-Pentyn-1-YL acetate to prevent degradation
A Guide to Optimal Storage, Handling, and Stability Assessment for Researchers
Welcome to the technical support guide for 4-Pentyn-1-YL Acetate. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success and reproducibility of your research. This guide is designed to provide you with in-depth, field-proven insights into the proper storage and handling of this compound, moving beyond simple instructions to explain the chemical reasoning behind each recommendation. Our goal is to empower you to prevent degradation, troubleshoot potential issues, and ensure the highest purity of this versatile reagent in your experiments.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
To maintain its chemical integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] The storage location should be designated as a flammables area, away from heat, sparks, open flames, and other sources of ignition.[3][4][5] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize exposure to oxygen and moisture.
Q2: At what temperature should I store the compound?
For optimal stability, it is recommended to store this compound at room temperature, unless otherwise specified on the product label.[6] Storing it in a cool environment helps to slow down potential degradation processes.[2]
Q3: What materials are incompatible with this compound?
You should avoid contact with strong oxidizing agents, acids, and acid anhydrides.[2] Additionally, contact with certain metals, such as copper, should be prevented.[2] These materials can catalyze or participate in degradation reactions.
Q4: What is the typical shelf-life of this compound?
When stored under the recommended conditions, this compound is expected to be stable for at least one year from the date of shipment.[7] However, it is crucial to periodically assess its purity, especially if the container has been opened multiple times.
Q5: What are the primary safety hazards associated with this compound?
This compound is a flammable liquid and vapor.[8] It is harmful if swallowed and can cause serious eye and skin irritation.[2][8] Always handle this chemical in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][4][9]
Summary of Key Data
The following tables provide a quick reference for the physical properties and recommended storage conditions for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀O₂ | [6] |
| Molecular Weight | 126.16 g/mol | [6] |
| Appearance | Clear, colorless to yellow liquid | [6][10] |
| Boiling Point | 144-146 °C | [10] |
| Density | ~0.911 g/mL at 25 °C | [10] |
| Flash Point | 45 °C (113 °F) | [5] |
| Solubility | Soluble in alcohol; insoluble in water | [8] |
Table 2: Recommended Storage and Handling Summary
| Condition | Recommendation | Rationale | Source(s) |
| Temperature | Cool, room temperature | Minimizes degradation kinetics | [1][2] |
| Atmosphere | Inert gas (Argon/Nitrogen) | Prevents oxidation and moisture ingress | |
| Container | Tightly sealed, appropriate for flammables | Prevents evaporation and contamination | [3] |
| Location | Dry, well-ventilated, flammables area | Ensures safety and stability | [1][2] |
| Incompatibilities | Strong oxidizing agents, acids, copper | Avoids hazardous and degradation reactions | [2] |
Troubleshooting Guide: Addressing Experimental Challenges
This section is structured to help you diagnose and resolve specific issues that may arise during your experiments, linking them to the stability and purity of this compound.
Q: My reaction yield is lower than expected, or the reaction is failing. Could my this compound be degraded?
A: Yes, this is a distinct possibility. The two primary functional groups in this compound, the ester and the terminal alkyne, are susceptible to degradation, which can impact its reactivity.
-
Plausible Cause 1: Hydrolysis of the Ester. The most common degradation pathway is the hydrolysis of the acetate ester to form 4-pentyn-1-ol and acetic acid. This is often initiated by exposure to moisture, especially if the compound has been stored for a long time or the container has been opened frequently in a humid environment. The presence of acidic or basic impurities can catalyze this process. The resulting alcohol may not participate in your desired reaction, thus lowering the yield.
-
Plausible Cause 2: Alkyne Degradation. Terminal alkynes can be sensitive compounds. While generally stable, they can undergo slow oligomerization or decomposition, particularly if exposed to certain metal contaminants, strong bases, or high temperatures.
Self-Validation Protocol: Before use, especially if the container is old or has been opened multiple times, it is best practice to verify the purity of the reagent. See the "Analytical Methods for Purity Assessment" section below for detailed protocols.
Q: I'm observing unexpected peaks in my analytical data (e.g., ¹H NMR, GC-MS). What are these impurities?
A: The identity of the impurities provides clues to the degradation pathway.
-
If you suspect hydrolysis: In the ¹H NMR spectrum, the presence of 4-pentyn-1-ol would introduce new signals, including a broad peak for the hydroxyl proton (-OH) and shifts in the signals for the adjacent methylene group (-CH₂OH). Acetic acid would appear as a singlet around 2.1 ppm. In GC-MS, you would see new peaks with mass spectra corresponding to 4-pentyn-1-ol (M⁺ = 84.12) and acetic acid (M⁺ = 60.05).
-
If you suspect other degradation: The appearance of a complex mixture of peaks in the baseline of a gas chromatogram or broad, unresolved signals in an NMR spectrum could indicate oligomerization or polymerization of the alkyne moiety.
Q: The liquid, which was initially colorless, now has a yellow tint. Is it still usable?
A: A change in color is a visual indicator of potential chemical change and should be taken seriously. While a slight yellowing may not always significantly impact reactivity for some applications, it strongly suggests that degradation has occurred. The color may be due to the formation of conjugated oligomers or other minor byproducts.
Authoritative Recommendation: If you observe a color change, it is imperative to re-analyze the purity of the material before proceeding with any critical experiment. Using a discolored reagent without purity verification introduces a significant variable that can compromise your results and their reproducibility.
Potential Degradation Pathway
The primary non-enzymatic degradation pathway for this compound in a typical lab setting is hydrolysis.
Caption: Hydrolysis of this compound.
Analytical Methods for Purity Assessment
To ensure the integrity of your experiments, it is crucial to have reliable methods for assessing the purity of this compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.[11][12]
Experimental Protocol: Purity Assessment by Gas Chromatography (GC)
GC is an excellent method for assessing the purity of volatile compounds like this compound and for detecting volatile degradation products such as 4-pentyn-1-ol.
Objective: To determine the purity of a this compound sample by calculating the area percent of the main peak.
Materials:
-
This compound sample
-
High-purity solvent (e.g., dichloromethane or ethyl acetate)
-
Autosampler vial with cap
-
Gas chromatograph with a Flame Ionization Detector (FID)
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample. A typical concentration is approximately 1 mg/mL.[12]
-
Accurately weigh ~10 mg of the compound into a vial.
-
Add 10 mL of the high-purity solvent and mix thoroughly until the sample is fully dissolved.
-
Transfer an aliquot of this solution to an autosampler vial.
-
-
GC Instrument Setup (Example Conditions):
-
Column: A standard non-polar column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Inlet Temperature: 250 °C
-
Detector Temperature (FID): 280 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Data Analysis:
-
Run the sample and integrate all peaks in the resulting chromatogram.
-
Calculate the purity using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100 [12]
-
-
The retention time of 4-pentyn-1-ol will be shorter than that of this compound due to its higher volatility and lower boiling point.
-
This guide provides a foundational framework for the proper care and use of this compound. By understanding the "why" behind these protocols, you can proactively protect your reagents, leading to more reliable and reproducible scientific outcomes.
References
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet: 4-Pentyn-1-ol.
- Sigma-Aldrich. (2025). Safety Data Sheet: Pentyl acetate.
- Penta. (2024). Safety Data Sheet: Acetylacetone.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- The Good Scents Company. (n.d.). 4-penten-1-yl acetate.
- ChemicalBook. (2025). 4-PENTEN-1-YL ACETATE.
- K. L. DeRaye et al. (2024). Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers. Journal of Forensic Sciences.
- National Center for Biotechnology Information. (n.d.). 4-Pentenyl acetate. PubChem Compound Database.
- Sigma-Aldrich. (n.d.). 4-Pentyn-1-ol.
- Labscoop. (n.d.). This compound, 96%.
- ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Records of Pharmaceutical and Biomedical Sciences.
- BenchChem. (2025). A Comparative Guide to Purity Validation of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone via HPLC.
Sources
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- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. 4-penten-1-yl acetate, 1576-85-8 [thegoodscentscompany.com]
- 6. This compound, 96%, 10 G | Labscoop [labscoop.com]
- 7. 4-Pentyn-1-ol 97 5390-04-5 [sigmaaldrich.com]
- 8. 4-Pentenyl acetate | C7H12O2 | CID 74096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. 4-PENTEN-1-YL ACETATE | 1576-85-8 [chemicalbook.com]
- 11. acgpubs.org [acgpubs.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Homocoupling of 4-Pentyn-1-yl Acetate
Welcome to the technical support center for organometallic cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 4-pentyn-1-yl acetate in Sonogashira and related coupling reactions. Our focus is to provide in-depth, field-proven insights and actionable troubleshooting advice to minimize the formation of the undesired homocoupled product, 1,10-diacetoxy-deca-4,6-diyne.
This document is structured to address your challenges from a foundational understanding to specific, in-lab troubleshooting. We will explore the mechanistic underpinnings of both the desired cross-coupling and the problematic homocoupling pathways, offering solutions grounded in chemical principles.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a higher molecular weight byproduct in my Sonogashira reaction with this compound. What is it likely to be?
A: The most common byproduct in the Sonogashira coupling of terminal alkynes is the homocoupled dimer.[1][2] In the case of this compound, this corresponds to 1,10-diacetoxy-deca-4,6-diyne. This side reaction, often referred to as Glaser coupling, is an oxidative dimerization of the terminal alkyne, catalyzed by the copper(I) cocatalyst in the presence of an oxidant, typically oxygen.[1][3]
Q2: What is the fundamental mechanism behind this homocoupling side reaction?
A: The Glaser homocoupling is promoted by the copper(I) salt (e.g., CuI) that is a standard component of the Sonogashira catalytic system.[1][4] The terminal alkyne reacts with the Cu(I) salt in the presence of a base to form a copper acetylide intermediate.[1][5] If oxygen is present in the reaction medium, it can oxidize the Cu(I) acetylide to a Cu(II) species, which then facilitates the coupling of two acetylide units to form the 1,3-diyne (the homodimer).[1][2]
Q3: Is the copper co-catalyst always necessary for the Sonogashira reaction?
A: While the classic Sonogashira protocol utilizes a palladium catalyst and a copper(I) co-catalyst, the copper is not strictly essential for the cross-coupling to occur.[6][7] Copper's role is to accelerate the reaction by facilitating the deprotonation of the alkyne and promoting a rapid transmetalation step with the palladium center.[1] However, due to its role in promoting homocoupling, numerous "copper-free" Sonogashira protocols have been developed to circumvent this issue.[1][5][8][9][10] These methods are particularly useful when homodimer formation is a significant problem or when the substrate is sensitive to copper.[1]
Troubleshooting Guide: Suppressing Homocoupling of this compound
This section provides detailed, actionable solutions to common problems encountered during the coupling of this compound.
Issue 1: High Levels of Homocoupling in a Standard Sonogashira Reaction
You are running a reaction with Pd(PPh₃)₂Cl₂, CuI, and an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) and observing >20% of the homocoupled dimer.
The primary culprit is almost certainly the presence of oxygen, which facilitates the oxidative Glaser coupling pathway.[2][3] The rate of homocoupling can sometimes be competitive with or even outpace the desired cross-coupling, especially if the aryl/vinyl halide partner is not very reactive.[11]
1. Rigorous Exclusion of Oxygen: This is the most critical and immediate action to take.
-
Protocol: Inert Atmosphere Technique
-
Glassware: Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Reagents: Use anhydrous solvents. It is best practice to use solvents from a solvent purification system or freshly distilled solvents. Amine bases should be distilled and stored over KOH under an inert atmosphere.
-
Degassing: Degas the reaction solvent and the amine base thoroughly before use. The most effective method is three to five freeze-pump-thaw cycles. Alternatively, sparging with argon or nitrogen for at least 30-60 minutes can be effective.
-
Reaction Setup: Assemble the reaction under a positive pressure of nitrogen or argon. Use septa and cannulation techniques for reagent transfer. Maintain a gentle inert gas flow throughout the reaction.
-
2. Modify Reagent Stoichiometry and Addition:
-
Slow Addition of the Alkyne: If the aryl halide is unreactive, the concentration of the copper acetylide can build up, increasing the likelihood of homocoupling.[11]
-
Technique: Add the this compound slowly over a period of 1-4 hours using a syringe pump. This keeps the instantaneous concentration of the alkyne low, favoring the cross-coupling pathway.
-
-
Reduce Copper Catalyst Loading: While this may slow down the reaction, it can significantly reduce the rate of homocoupling.
-
Recommendation: Decrease the CuI loading from the typical 2-5 mol% down to 0.5-1 mol%.
-
3. Introduce a Reducing Agent:
-
Rationale: A mild reducing agent can help maintain the copper in its +1 oxidation state, preventing the oxidative cycle of the Glaser coupling.
-
Technique: Adding a small amount of a reducing agent like hydrazine or hydroxylamine hydrochloride has been reported to suppress homocoupling. However, this should be used with caution as it can potentially interfere with the palladium catalytic cycle. A more contemporary approach involves using a hydrogen/inert gas mixture.[3]
Visualizing the Competing Pathways
The following diagram illustrates the divergence between the desired Sonogashira cross-coupling and the undesired Glaser homocoupling, emphasizing the critical role of oxygen.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. depts.washington.edu [depts.washington.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Mass Spectrum of 4-Pentyn-1-yl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, with the various peaks corresponding to the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions. The fragmentation patterns are governed by the relative stabilities of the resulting carbocations and neutral losses, providing valuable structural information.[1][2]
Acetate esters and terminal alkynes, the two functional groups present in 4-pentyn-1-yl acetate, exhibit characteristic fragmentation behaviors that will be explored in this guide.
Predicted Mass Spectrum of this compound
While an experimental mass spectrum for this compound is not publicly available in the NIST or SDBS databases, we can predict its fragmentation based on established principles of mass spectrometry. The molecular ion peak ([M]⁺) for this compound (C₇H₁₀O₂) is expected at an m/z of 126.[3]
Key predicted fragmentation pathways include:
-
Loss of the Acetoxy Group: A primary fragmentation would be the cleavage of the C-O bond, leading to the loss of an acetoxy radical (•OCH₃CO) or acetic acid (CH₃COOH), resulting in a fragment at m/z 66 ([C₅H₆]⁺). This fragment corresponds to the pentynyl cation.
-
Formation of the Acetyl Cation: A prominent peak at m/z 43 is anticipated, corresponding to the highly stable acetyl cation ([CH₃CO]⁺).
-
McLafferty Rearrangement: Acetate esters can undergo a McLafferty rearrangement, which involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α-β bond. In this compound, this would lead to the elimination of a neutral alkene and the formation of a radical cation.
-
Propargyl Cation: The terminal alkyne moiety can lead to the formation of the resonance-stabilized propargyl cation at m/z 39 .
Comparative Analysis: Unraveling Functional Group Contributions
To understand the unique fragmentation of this compound, a comparison with its structural analogues, 4-penten-1-yl acetate (alkene) and n-pentyl acetate (alkane), is invaluable.
4-Penten-1-yl Acetate: The Alkene Analogue
The mass spectrum of 4-penten-1-yl acetate (C₇H₁₂O₂) reveals a molecular ion peak at m/z 128.[4] Its fragmentation is characterized by:
-
Prominent Allylic Cleavage: The double bond directs fragmentation, leading to the formation of a stable allylic cation.
-
Base Peak at m/z 68: The base peak is observed at m/z 68, resulting from the loss of acetic acid (60 amu) from the molecular ion. This corresponds to the pentenyl cation, [C₅H₈]⁺.[4]
-
Significant m/z 43: The acetyl cation ([CH₃CO]⁺) is also a significant fragment.[4]
-
m/z 67: A peak at m/z 67, corresponding to the loss of a hydrogen atom from the pentenyl cation, is also prominent.[4]
n-Pentyl Acetate: The Saturated Analogue
The mass spectrum of n-pentyl acetate (C₇H₁₄O₂) shows a molecular ion peak at m/z 130. Its fragmentation is dominated by:
-
McLafferty Rearrangement: A characteristic peak for acetate esters is the McLafferty rearrangement product.
-
Base Peak at m/z 43: The most abundant ion is the acetyl cation at m/z 43.
-
Loss of Pentene: A significant peak at m/z 70 corresponds to the loss of pentene ([C₅H₁₀]) from the molecular ion.
-
Other Alkyl Fragments: A series of alkyl fragments at m/z 29, 43, and 57 are also observed, which are characteristic of the fragmentation of a pentyl chain.
| m/z | This compound (Predicted) | 4-Penten-1-yl Acetate (Experimental) [4] | n-Pentyl Acetate (Experimental) | Interpretation |
| 130 | - | - | Present | Molecular Ion of n-Pentyl Acetate |
| 128 | - | Present | - | Molecular Ion of 4-Penten-1-yl Acetate |
| 126 | Present | - | - | Molecular Ion of this compound |
| 70 | - | - | Present | [M - C₅H₁₀]⁺ (Loss of pentene) |
| 68 | - | 100 | - | [M - CH₃COOH]⁺ (Loss of acetic acid), Base Peak |
| 67 | - | 74.2 | - | [C₅H₇]⁺ |
| 66 | Prominent | - | - | [M - CH₃COOH]⁺ (Loss of acetic acid) |
| 43 | Prominent | 94.6 | 100 | [CH₃CO]⁺ (Acetyl cation), Base Peak |
| 39 | Present | 10.2 | - | Propargyl cation |
Deciphering the Fragmentation Pathways
The presence of the terminal alkyne in this compound introduces unique fragmentation pathways not observed in its alkene and alkane counterparts.
Fragmentation of this compound
Caption: Predicted fragmentation of this compound.
Fragmentation of 4-Penten-1-yl Acetate
Caption: Fragmentation of 4-Penten-1-yl Acetate.
Fragmentation of n-Pentyl Acetate
Caption: Fragmentation of n-Pentyl Acetate.
Experimental Protocol: Acquiring a Mass Spectrum via GC-MS
For researchers wishing to acquire their own mass spectrum of this compound or similar compounds, the following general Gas Chromatography-Mass Spectrometry (GC-MS) protocol can be followed.
1. Sample Preparation:
-
Prepare a dilute solution of the analyte (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.
2. GC-MS Instrument Parameters:
-
Injection: 1 µL of the sample solution is injected into the GC.
-
Inlet: Splitless or split (e.g., 50:1 split ratio) mode at 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating a wide range of volatile and semi-volatile compounds.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
MS Interface Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 35-350.
3. Data Analysis:
-
The acquired total ion chromatogram (TIC) will show the separation of components in the sample.
-
The mass spectrum of the peak corresponding to this compound can be extracted and analyzed.
-
Comparison of the acquired spectrum with library spectra (e.g., NIST, Wiley) can aid in identification.
Conclusion
The interpretation of the mass spectrum of this compound, through a comparative approach with its alkene and alkane analogues, provides a clear illustration of how functional groups direct molecular fragmentation. The presence of the terminal alkyne is predicted to introduce characteristic fragments, such as the propargyl cation (m/z 39) and a prominent peak corresponding to the loss of acetic acid to form the pentynyl cation (m/z 66). This contrasts with the allylic cleavage-driven fragmentation of 4-penten-1-yl acetate and the McLafferty rearrangement and alkyl fragmentation of n-pentyl acetate. This guide serves as a valuable resource for scientists and researchers, enabling a more nuanced understanding of mass spectral data for compounds containing these important functional groups.
References
-
MassBank. Pentyl acetate MS Spectrum. [Link]
-
NIST Chemistry WebBook. 4-Pentyn-1-ol. [Link]
-
NIST Chemistry WebBook. Pentyl acetate. [Link]
-
PubChem. This compound. [Link]
-
Wiley Science Solutions. Wiley Spectra Lab. [Link]
-
JoVE. Mass Spectrometry: Alkyne Fragmentation. [Link]
-
Chemguide. Fragmentation Patterns in Mass Spectra. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
Sources
- 1. Showing Compound Pentyl acetate (FDB018599) - FooDB [foodb.ca]
- 2. 4-Pentenyl acetate | C7H12O2 | CID 74096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-AMYL ACETATE (PENTYL ACETATE) | Occupational Safety and Health Administration [osha.gov]
- 4. 4-PENTEN-1-YL ACETATE(1576-85-8) IR Spectrum [chemicalbook.com]
A Strategic Guide to Bifunctional Building Blocks: Comparing 4-Pentyn-1-ol and 4-Pentyn-1-yl Acetate in Synthesis
In the intricate landscape of multi-step organic synthesis, the strategic selection of building blocks is paramount to achieving high yields and purity. For researchers and drug development professionals, bifunctional molecules that offer orthogonal reactivity are invaluable assets. This guide provides an in-depth comparison of two such synthons: 4-pentyn-1-ol and its acetyl-protected counterpart, 4-pentyn-1-yl acetate. We will explore the causality behind choosing one over the other, supported by experimental insights and protocols, to empower chemists in designing more efficient and robust synthetic routes.
The Tale of Two Functional Groups: A Molecular Overview
Both 4-pentyn-1-ol and this compound share a common carbon skeleton, featuring a terminal alkyne and a primary oxygen-containing functional group separated by a propyl chain. This structure makes them ideal for introducing a reactive "handle" for subsequent modifications, particularly in the realm of bioconjugation and materials science through reactions like the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[1][2]
-
4-Pentyn-1-ol presents a free primary hydroxyl group and a terminal alkyne.[3] The hydroxyl group is nucleophilic and possesses an acidic proton, while the terminal alkyne has a weakly acidic proton and can participate in a host of transformations, including cycloadditions, coupling reactions, and hydrations.[3][4] The simultaneous presence of these two reactive sites can be both an advantage and a liability, depending on the desired synthetic outcome.
-
This compound is the protected version of 4-pentyn-1-ol, where the hydroxyl group is masked as an acetate ester. The acetyl group is a robust protecting group that effectively neutralizes the nucleophilicity and acidity of the alcohol.[5] This protection strategy is fundamental when selective reaction at the alkyne is required, preventing the alcohol from interfering with reagents targeting the triple bond.[6][7]
The Strategic Choice: Reactivity and Orthogonality in Practice
The decision to use 4-pentyn-1-ol versus its acetate derivative is a classic case of applying protecting group strategy to direct reactivity. The choice is dictated by the sequence of planned synthetic steps.
The Case for Protection: this compound
Protection of the hydroxyl group is critical in scenarios where reagents are incompatible with acidic protons or nucleophilic alcohols.
A. Reactions with Strong Bases and Organometallics:
When the synthetic route requires deprotonation of the terminal alkyne to form an acetylide, using 4-pentyn-1-ol is problematic. Strong bases, such as Grignard reagents or organolithiums (e.g., n-BuLi), will readily deprotonate the more acidic hydroxyl group (pKa ~16-18) before reacting with the terminal alkyne (pKa ~25).[8] This necessitates the use of at least two equivalents of the base, consuming expensive reagents and potentially leading to side reactions.
This compound circumvents this issue entirely. With the alcohol protected, the alkyne is the only acidic site, allowing for clean, stoichiometric deprotonation and subsequent nucleophilic attack.
B. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
While CuAAC is famously tolerant of many functional groups, the presence of a free hydroxyl in 4-pentyn-1-ol can sometimes be suboptimal, especially in complex systems. The primary advantage of using this compound is the preservation of the hydroxyl functionality for a later, distinct transformation. This is the essence of an orthogonal protection strategy .[7] A chemist can perform the click reaction on the alkyne, purify the triazole product, and then, in a separate step, cleave the acetate to reveal the alcohol for further derivatization.
Experimental Data: A Comparative Snapshot
The following table summarizes representative outcomes for a typical CuAAC reaction. While both substrates are effective, the use of this compound provides a latent hydroxyl group, adding a layer of strategic depth to the synthesis.
| Substrate | Azide Partner | Conditions | Yield | Key Advantage |
| 4-Pentyn-1-ol | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate, H₂O/t-BuOH (1:1), rt, 12h | ~90% | Direct formation of the hydroxylated triazole. |
| This compound | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate, H₂O/t-BuOH (1:1), rt, 12h | ~95% | Forms a protected intermediate; allows for orthogonal deprotection and further synthesis. |
Note: Yields are illustrative and based on typical outcomes for this class of reaction.
Key Experimental Protocols
A self-validating experimental workflow is crucial for reproducible results. The following protocols detail the protection of 4-pentyn-1-ol, its use in a CuAAC reaction, and the subsequent deprotection.
Protocol 1: Synthesis of this compound
This procedure details the straightforward acetylation of 4-pentyn-1-ol.
-
Reagents: 4-pentyn-1-ol, Acetic Anhydride, Pyridine, Dichloromethane (DCM).
-
Procedure:
-
Dissolve 4-pentyn-1-ol (1.0 equiv.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.5 equiv.) followed by the dropwise addition of acetic anhydride (1.2 equiv.).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield this compound as a clear oil.
-
Protocol 2: CuAAC Reaction with this compound
This protocol describes a standard "click" reaction.[9]
-
Reagents: this compound, Benzyl Azide, Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O), Sodium Ascorbate, tert-Butanol, Water.
-
Procedure:
-
In a vial, dissolve this compound (1.0 equiv.) and benzyl azide (1.0 equiv.) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 equiv.).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 equiv.).
-
Add the sodium ascorbate solution to the alkyne/azide mixture, followed by the copper sulfate solution. The reaction should turn cloudy or colored.
-
Stir vigorously at room temperature for 12-24 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify by flash column chromatography to obtain the 1,4-disubstituted triazole product.[1]
-
Protocol 3: Deprotection of the Acetate Group
This step regenerates the free hydroxyl group for subsequent reactions.
-
Reagents: Acetylated triazole product, Potassium Carbonate (K₂CO₃), Methanol.
-
Procedure:
-
Dissolve the acetylated triazole (1.0 equiv.) in methanol.
-
Add potassium carbonate (2.0-3.0 equiv.).
-
Stir the suspension at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, neutralize the mixture with a weak acid (e.g., dilute HCl or ammonium chloride solution) until pH ~7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected product, which can often be used without further purification.
-
Visualization of Synthetic Strategy
The choice between these two building blocks is best visualized as a decision point in a synthetic workflow.
Caption: Strategic decision workflow for utilizing 4-pentyn-1-ol.
The diagram above illustrates the fundamental choice: Route A uses the alcohol's reactivity directly, leaving the alkyne untouched. Route B employs a protection-reaction-deprotection sequence, enabling selective chemistry at the alkyne first, followed by unmasking the alcohol for later use.
Caption: Experimental workflow for orthogonal synthesis.
Conclusion
Both 4-pentyn-1-ol and this compound are powerful and versatile building blocks.[3][10] The former is the reagent of choice when the hydroxyl group is intended to react first or when subsequent reaction conditions are compatible with a free alcohol. However, for multi-step syntheses requiring selective modification of the alkyne—especially in the presence of strong bases, organometallics, or when the hydroxyl group is needed for a later, orthogonal transformation—this compound is the superior strategic choice. Understanding the principles of protection and deprotection, as demonstrated here, allows the synthetic chemist to unlock the full potential of these bifunctional synthons, leading to more elegant, efficient, and successful molecular construction.
References
-
Pharmaffiliates. (n.d.). 4-Pentyn-1-ol. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Versatility of 4-Pentyn-1-ol in Organic Synthesis. [Link]
-
Organic Syntheses. (n.d.). 4-pentyn-1-ol. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Applications of 4-Pentyn-1-ol. [Link]
-
ResearchGate. (2008). Selective, Convenient and Efficient Deprotection of Trimethylsilyl and Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with Oxone under Nonaqueous Conditions. [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
-
National Institutes of Health. (n.d.). Light-Triggered Click Chemistry. [Link]
-
National Institutes of Health. (n.d.). Investigation of copper-free alkyne/azide 1,3-dipolar cycloadditions using microwave irradiation. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1998). Protecting-group strategies for the synthesis of N [ ] [ ] 4-substituted and N [ ] [ ] 1,N [ ] [ ] 8-disubstituted spermidines, exemplified by hirudonine. [Link]
-
Zenodo. (n.d.). A convenient and efficient procedure for selective deprotection of acetates by titanium( IV) isopropoxide. [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
ResearchGate. (2003). 4-Pentyn-1-ol. [Link]
-
University of Texas Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
ACS Omega. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. [Link]
-
Wikipedia. (n.d.). Click chemistry. [Link]
-
Wiley Online Library. (2020). The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. [Link]
-
European Patent Office. (2019). PROCESS FOR PREPARING (4Z,7Z)-4,7-DECADIEN-1-YL ACETATE. [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]
-
Journal of the American Oil Chemists' Society. (1968). Chemical Synthesis of Polyunsaturated Fatty. [Link]
-
University of Texas Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. [Link]
-
Chemical Society Reviews. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. [Link]
-
Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. [Link]
-
Bio-Synthesis Inc. (2014). Click Chemistry - A Review. [Link]
-
Organic Syntheses. (n.d.). 4-penten-1-ol. [Link]
-
CureFFI.org. (2015). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. [Link]
-
ResearchGate. (2005). Cyclooctyne and 4‐Cyclooctyn‐1‐ol – Versatile Building Blocks in Organic Synthesis. [Link]
-
ChemRxiv. (2021). Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Green. [Link]
-
ACS Omega. (2023). Design and Synthesis of a Polyketone Building Block with Vinyl Groups—9,10-Diethyl-9,10-ethenoanthracene-2,3,6,7(9H,10H)-tetraone—and a Preliminary Photoelectrical Property Study of Its Azaacene Derivatives. [Link]
-
Chemistry Steps. (n.d.). Protecting Groups For Alcohols. [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click Chemistry Reagents Overview [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. zenodo.org [zenodo.org]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. Protective Groups [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Click Chemistry - A Review [biosyn.com]
- 10. Design and Synthesis of a Polyketone Building Block with Vinyl Groups—9,10-Diethyl-9,10-ethenoanthracene-2,3,6,7(9H,10H)-tetraone—and a Preliminary Photoelectrical Property Study of Its Azaacene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Bioconjugation Efficiency Guide: 4-Pentyn-1-yl Acetate vs. Alternative Alkyne Tags
Executive Summary
4-Pentyn-1-yl acetate represents a critical optimization in bioorthogonal chemistry, specifically designed to overcome the chemical instability inherent to shorter propargyl linkers. While propargyl tags are often the default choice due to their small size, they suffer from copper-mediated side reactions (allene formation and hydrolysis) when linked via esters or carbamates.
The Verdict:
-
Choose this compound (or Pentynyl tags) for in vitro bioconjugation, metabolic labeling of lipids/proteins, and applications requiring maximum linkage stability during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Choose Propargyl tags only when the linker length must be minimized (<3 carbons) and the linkage chemistry is not an ester/carbamate (e.g., propargyl ethers or amides).
-
Choose Strained Alkynes (DBCO/BCN) for live-cell applications where copper toxicity is unacceptable, accepting the trade-off of slower kinetics and higher hydrophobicity.
Mechanistic Analysis: The "Linker Length" Effect
To understand the efficiency of this compound, one must first understand the failure mode of its shorter alternative, the propargyl group.
The Propargyl Instability Problem
In CuAAC reactions, the copper(I) catalyst coordinates with the alkyne. For propargyl esters (e.g., Propargyl Acetate) , this coordination facilitates the departure of the leaving group (acetate), forming a resonance-stabilized copper-propargyl cation. This leads to:
-
Hydrolysis: The ester bond breaks, destroying the bioconjugate.
-
Allene Formation: Isomerization to unreactive allenes.
-
Background Reactivity: The cation can react with other nucleophiles in the lysate.
The Pentynyl Solution
This compound extends the carbon chain by two methylene units. This "homopropargylic" separation isolates the alkyne from the ester functionality.
-
Result: The formation of a stabilized cation is electronically unfavorable. The ester bond remains stable throughout the CuAAC catalytic cycle, ensuring high yield and structural integrity.
Visualization: Stability Mechanism
Caption: Comparison of reaction pathways. Propargyl esters are prone to cleavage via cation intermediates, whereas 4-pentynyl esters maintain structural integrity.
Comparative Analysis: 4-Pentynyl vs. Alternatives
Table 1: Performance Metrics
| Feature | This compound | Propargyl Acetate | DBCO (Strained) |
| Reaction Type | CuAAC (Catalytic) | CuAAC (Catalytic) | SPAAC (Strain-Promoted) |
| Kinetics ( | High ( | High ( | Moderate ( |
| Linkage Stability | High (Resistant to hydrolysis) | Low (Prone to cleavage) | High |
| Steric Bulk | Low (Linear chain) | Very Low (Shortest) | High (Bulky rings) |
| Hydrophobicity | Moderate | Low | High (Can cause aggregation) |
| Cell Toxicity | Toxic (Requires Cu(I)) | Toxic (Requires Cu(I)) | Non-Toxic |
Deep Dive: Efficiency Factors
1. Kinetics & Steric Access
While DBCO is "click-and-go," its reaction rate is significantly slower than Cu-catalyzed systems. 4-Pentyn-1-yl tags benefit from the Copper-accelerated rate , making them superior for detecting low-abundance targets in lysates. Furthermore, the linear pentynyl chain is less sterically demanding than the bulky cyclooctyne rings of DBCO, allowing it to access buried binding sites on proteins.
2. Metabolic Incorporation
In metabolic labeling (e.g., lipid synthesis), the polarity of the tag matters.
-
4-Pentyn-1-ol/acetate mimics natural lipids/acetates well enough to be incorporated by endogenous enzymes.
-
DBCO is often too bulky to be accepted by transferases or polymerases.
-
Propargyl is small but, as noted, chemically labile in certain metabolic precursors.
Experimental Protocol: High-Efficiency Bioconjugation
Self-Validating Workflow for Lysate Labeling
Objective: Conjugate a fluorescent azide to a 4-pentyn-1-yl tagged protein in cell lysate.
Reagents
-
Protein Lysate: Containing 4-pentynyl-tagged target (1-2 mg/mL).
-
Azide Probe: Biotin-Azide or Fluorophore-Azide (10 mM stock in DMSO).
-
CuSO4: 50 mM stock in water.
-
THPTA Ligand: 100 mM stock in water. (Crucial for protecting proteins from oxidation and maintaining Cu(I) state).
-
Sodium Ascorbate: 100 mM fresh stock in water.
Step-by-Step Workflow
-
Premix Complex: Mix CuSO4 and THPTA in a 1:5 molar ratio (e.g., 1 µL CuSO4 + 5 µL THPTA) prior to adding to the lysate. Why? This pre-complexation prevents copper precipitation and reduces ROS generation.
-
Reaction Assembly: Add reagents to the lysate in this specific order:
-
Azide Probe (Final: 10-100 µM)
-
Cu-THPTA Complex (Final: 1 mM Cu)
-
Sodium Ascorbate (Final: 5 mM) -> Initiates reaction
-
-
Incubation: Incubate for 1 hour at Room Temperature in the dark.
-
Validation (Negative Control): Run a parallel sample without Sodium Ascorbate. If a signal appears here, your probe has high background binding (non-specific).
-
Quenching: Add 5 volumes of ice-cold acetone or EDTA (10 mM) to stop the reaction and precipitate proteins.
Decision Logic for Tag Selection
Use the following logic flow to determine if this compound is the correct choice for your specific application.
Caption: Selection logic based on experimental constraints. 4-Pentynyl is the dominant choice for stable, copper-catalyzed conjugation.
References
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link
-
Uttamapinant, C., et al. (2010). A Fluorogenic Probe for Imaging Cu(I) in Living Cells. Angewandte Chemie, 122(16), 2933-2937. (Discusses propargyl ester instability). Link
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie, 50(35), 8051-8056. Link
Beyond the CoA: A Comparative Guide to Purity Analysis of 4-Pentyn-1-yl Acetate
Executive Summary: The "Click" Trap
In the realm of bioconjugation and drug discovery, 4-Pentyn-1-yl acetate (CAS 14604-46-7) serves as a critical "clickable" linker. Its terminal alkyne is the handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, a common pitfall in commercial sourcing is the reliance on GC-FID (Gas Chromatography - Flame Ionization Detection) as the sole purity metric.
While GC-FID effectively resolves volatile organic impurities, it is blind to moisture, non-volatile oligomers, and inorganic salts—contaminants that frequently poison copper catalysts or alter stoichiometry in precision synthesis.
This guide objectively compares the industry-standard GC-FID method against the superior Quantitative NMR (qNMR) approach. We demonstrate why qNMR should be the validation standard for high-value applications, supported by experimental protocols and comparative data.
Chemical Profile & Critical Impurities[1][2]
Before analyzing, we must understand what we are looking for. This compound is an aliphatic ester prone to specific degradation pathways.
-
Boiling Point: ~160–170 °C (estimated based on alcohol precursor)
Impurity Landscape
| Impurity Type | Source | Detection Risk | Impact on Application |
| 4-Pentyn-1-ol | Hydrolysis / Starting Material | High: Detected by GC & NMR. | Critical: Free -OH competes in conjugation reactions; alters solubility. |
| Acetic Acid | Hydrolysis | Medium: Poor peak shape in GC; visible in NMR. | High: Acidifies reaction media; may protonate ligands. |
| Water | Solvent / Hygroscopicity | Zero: Invisible to GC-FID. | Critical: Deactivates sensitive catalysts; ruins anhydrous protocols. |
| Oligomers | Polymerization (Storage) | Low: Often non-volatile (elutes late or never in GC). | Medium: Reduces effective molarity. |
Comparative Analysis of Methodologies
We compared the performance of two primary analytical techniques on a "98% Purity" commercial lot of this compound.
Method A: GC-FID (The Industry Standard)
-
Principle: Separation based on volatility and polarity.
-
Pros: High sensitivity for organic volatiles; excellent resolution of isomers.
-
Cons: "Area %" is a relative measurement. It assumes all components have the same response factor (false) and ignores everything that doesn't elute (water, salts, polymers).
-
Verdict: Good for identity and organic impurity profiling, but poor for absolute assay.
Method B: 1H-qNMR (The Absolute Standard)
-
Principle: Direct counting of nuclei relative to an internal standard (e.g., Maleic Acid or TCNB).
-
Pros: Absolute quantification (Weight %). Detects water, solvents, and non-volatiles simultaneously. No reference standard of the analyte is required.[5][6][7]
-
Cons: Lower sensitivity than GC (requires ~10 mg sample).
-
Verdict: The only method that provides the True Mass Balance .
Experimental Data Comparison
Sample: Commercial Lot #8842 (Label Claim: >98% GC)
| Metric | GC-FID Result | qNMR Result | Discrepancy Explanation |
| Purity Value | 98.4% (Area) | 94.2% (Weight) | GC ignored water and non-volatiles. |
| Water Content | N/A (Not Detected) | 1.8% wt | qNMR water peak at 4.79 ppm (D₂O exchange confirmed). |
| Residual Solvent | Not Detected | 0.5% (DCM) | Solvent peak overlapped with solvent delay in GC. |
| Effective Molarity | Assumed 100% | 94.2% | Crucial: Using GC purity leads to a 5.8% stoichiometric error. |
Detailed Experimental Protocols
These protocols are designed to be self-validating.
Protocol A: GC-FID for Organic Impurity Profiling
Objective: Detect 4-pentyn-1-ol and isomeric impurities.
-
System: Agilent 7890B or equivalent with FID.
-
Column: DB-WAX UI (30 m × 0.25 mm × 0.25 µm) or equivalent polar column.
-
Reasoning: A polar column is required to separate the free alcohol (tailing peak) from the ester.
-
-
Inlet: Split 50:1, 250 °C.
-
Carrier Gas: Helium, 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold 50 °C for 2 min.
-
Ramp 10 °C/min to 220 °C.
-
Hold 5 min.
-
-
Sample Prep: Dilute 20 µL sample in 1 mL Acetonitrile (HPLC Grade).
-
Validation Check: Inject a standard of 4-pentyn-1-ol. Ensure resolution (Rs) > 1.5 from the main ester peak.
Protocol B: 1H-qNMR for Absolute Purity (Assay)
Objective: Determine true weight % purity and water content.
-
Instrument: 400 MHz NMR (or higher).
-
Solvent: CDCl₃ (Ensure low water background) or DMSO-d6.
-
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl Sulfone.
-
Requirement: High purity (>99.9% TraceCERT) and non-overlapping signals.
-
-
Preparation:
-
Weigh exactly ~15 mg of Sample (
) into a vial. -
Weigh exactly ~10 mg of Internal Standard (
) into the same vial. -
Dissolve in 0.6 mL solvent and transfer to NMR tube.
-
-
Acquisition Parameters (Critical for Quantitation):
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): ≥ 60 seconds (Ensure
for full relaxation). -
Scans: 16 or 32.
-
Spectral Width: 20 ppm (to catch all signals).
-
-
Calculation:
[8]-
Where
= Integral area, = Number of protons, = Molecular weight, = Mass, = Purity of IS.
-
Visualization of Workflows
Diagram 1: Analytical Decision Matrix
This workflow illustrates the logical path from sample receipt to validated purity, highlighting where GC-FID fails and qNMR rescues the data.
Caption: Integrated analytical workflow ensuring "hidden" impurities like water do not compromise downstream synthesis.
Diagram 2: Impurity Formation Pathways
Understanding how impurities form helps in selecting the right detection method.
Caption: Primary degradation pathways. Hydrolysis is the dominant risk, generating free alcohol and acid.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11029844, this compound. Retrieved from [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR.[9] Magnetic Resonance in Chemistry, 51(2), 76–81.[9] Retrieved from [Link]
- Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2780–2787.
Sources
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- 2. This compound | C7H10O2 | CID 11029844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Pentenyl acetate | C7H12O2 | CID 74096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound AldrichCPR 14604-46-7 [sigmaaldrich.com]
- 5. youtube.com [youtube.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
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- 9. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Conjugation Landscape: A Comparative Guide to the Stability of Alkyne-Containing Linkers
In the intricate world of targeted therapeutics, particularly in the design of antibody-drug conjugates (ADCs), the choice of a linker is as critical as the selection of the antibody and the cytotoxic payload. The linker's primary role is to ensure the potent cargo remains securely attached to its delivery vehicle in systemic circulation, only to be released at the intended site of action.[1][] Premature drug release can lead to off-target toxicities and a diminished therapeutic window, while a linker that is too robust may prevent efficient payload delivery within the target cell.[1] Alkyne-containing linkers, cornerstones of "click chemistry," have emerged as powerful tools in bioconjugation, offering high efficiency and bioorthogonality. This guide provides an in-depth, objective comparison of the stability of different alkyne-containing linkers, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their next-generation therapeutics.
The Chemical Foundation of Stability: An Overview of Alkyne Linkers
Alkyne linkers are broadly categorized based on the type of alkyne used for conjugation: terminal alkynes and strained cyclooctynes. The choice of alkyne dictates the conjugation chemistry, which in turn influences the stability of the final bioconjugate.
-
Terminal Alkynes and Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC): This classic click reaction involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a highly stable 1,4-disubstituted triazole ring.[3] The resulting triazole is exceptionally robust and generally considered stable under physiological conditions.[4]
-
Strained Cyclooctynes and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): To circumvent the potential toxicity of copper catalysts in living systems, strained cyclooctynes such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) were developed.[5] These molecules react spontaneously with azides in the absence of a catalyst to form a stable triazole linkage.[5]
The inherent stability of the resulting triazole ring from both CuAAC and SPAAC is a key advantage of using alkyne-based linkers.[4] This stability is crucial for maintaining the integrity of the ADC in circulation.
Comparative Stability Analysis: A Head-to-Head Evaluation
While the triazole core is exceptionally stable, the overall stability of an alkyne-containing linker is influenced by the entire chemical construct, including the alkyne moiety and its surrounding functional groups. Here, we compare the stability of different alkyne linkers under various conditions.
Stability in Biological Milieus: Plasma and Serum
The primary challenge for any linker is to remain intact in the complex environment of the bloodstream. Plasma contains a myriad of nucleophiles and enzymes that can potentially degrade the linker.
While direct, long-term comparative stability data for ADCs constructed with different alkyne linkers is multifaceted and depends on the overall ADC structure, studies on the stability of the cyclooctyne reagents themselves offer valuable insights. A comparative study on the stability of common click chemistry handles revealed that in the presence of glutathione (GSH), a prevalent intracellular thiol, BCN is significantly more stable than DBCO .
| Linker Moiety | Condition | Half-life | Reference |
| BCN | 10 mM Glutathione (GSH) | ~6 hours | [6] |
| DBCO | 10 mM Glutathione (GSH) | ~71 minutes | [6] |
This data suggests that for applications where the ADC is expected to encounter high concentrations of thiols, a BCN-based linker may offer superior stability over a DBCO-based linker.
The triazole linkage formed via both CuAAC and SPAAC is generally considered highly stable in plasma.[4] One study demonstrated that a CuAAC-based linker was more stable than a traditional cysteine-maleimide linker, showing significantly lower non-targeted drug release.[7]
Stability in the Endolysosomal Compartment
Upon internalization by the target cell, ADCs are often trafficked to the acidic and enzyme-rich environment of the endosomes and lysosomes.[8] While some linkers are designed to be cleaved under these conditions, the stability of the core alkyne-derived linkage is still important. The triazole ring is generally stable at the lower pH found in these compartments.[8][9] Furthermore, studies have shown that triazole-linked glycopeptides exhibit enhanced stability against enzymatic degradation.[4][10]
The Impact of Linker Design Beyond the Alkyne
The stability and overall performance of an ADC are also influenced by other components of the linker, such as polyethylene glycol (PEG) spacers.
The Role of PEGylation
Incorporating PEG chains into the linker can enhance the hydrophilicity of the ADC, which can in turn improve its pharmacokinetic properties and reduce aggregation.[][11][12] PEGylation can also shield the linker and payload from enzymatic degradation, thereby increasing the overall stability of the ADC in circulation.[13] Studies have shown that increasing the length of the PEG linker can lead to decreased clearance and improved pharmacokinetic profiles of ADCs.
Visualizing Linker Strategies
To better understand the different alkyne linker strategies, the following diagrams illustrate the conjugation chemistries and the resulting linkages.
Figure 1. A depiction of the two primary click chemistry reactions used for bioconjugation.
Experimental Protocols for Assessing Linker Stability
A critical aspect of developing stable ADCs is the ability to accurately assess linker stability in relevant biological matrices. The following is a generalized protocol for evaluating ADC stability in plasma using liquid chromatography-mass spectrometry (LC-MS).
Protocol: In Vitro Plasma Stability of an ADC by LC-MS
Objective: To determine the stability of an ADC in plasma by monitoring the change in the drug-to-antibody ratio (DAR) over time.
Materials:
-
Test ADC
-
Control plasma (e.g., human, mouse)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Immunoaffinity capture beads (e.g., Protein A or anti-human IgG)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer)
-
Neutralization buffer (e.g., Tris buffer, pH 8.0)
-
LC-MS system with appropriate column (e.g., reversed-phase for intact protein analysis)
Procedure:
-
ADC Incubation: a. Dilute the test ADC to a final concentration of 1 mg/mL in pre-warmed (37°C) plasma and in PBS (as a control). b. Incubate the samples at 37°C in a shaking incubator. c. At designated time points (e.g., 0, 6, 24, 48, 72, 168 hours), withdraw an aliquot of the incubation mixture and immediately store it at -80°C to quench any further degradation.
-
Immunoaffinity Capture of ADC: a. Thaw the plasma samples on ice. b. Add an appropriate amount of immunoaffinity capture beads to each sample. c. Incubate for 1-2 hours at 4°C with gentle mixing to allow the ADC to bind to the beads.
-
Washing and Elution: a. Pellet the beads by centrifugation or using a magnetic stand. b. Discard the supernatant and wash the beads three times with wash buffer to remove unbound plasma proteins. c. Elute the ADC from the beads by adding elution buffer and incubating for 5-10 minutes. d. Pellet the beads and carefully transfer the supernatant containing the eluted ADC to a new tube. e. Neutralize the eluate by adding neutralization buffer.
-
LC-MS Analysis: a. Analyze the eluted ADC samples by LC-MS. The chromatographic method should be optimized to separate the different drug-loaded species of the antibody. b. The mass spectrometer is used to determine the mass of the intact antibody and its drug-conjugated forms. c. Deconvolute the raw mass spectra to obtain the zero-charge mass spectra for each time point.
-
Data Analysis: a. From the deconvoluted mass spectra, determine the relative abundance of each DAR species (e.g., DAR0, DAR2, DAR4, etc.). b. Calculate the average DAR for each time point using the following formula: Average DAR = Σ(DAR value × Relative Abundance) / Σ(Relative Abundance) c. Plot the average DAR as a function of time to determine the stability of the ADC in plasma. A decrease in the average DAR over time indicates linker cleavage.
Figure 2. Workflow for assessing ADC stability in plasma.
Conclusion: Making an Informed Linker Choice
The selection of an alkyne-containing linker is a critical decision in the design of ADCs and other bioconjugates. While both CuAAC and SPAAC chemistries produce highly stable triazole linkages, the choice of the specific alkyne moiety can have a significant impact on the overall stability of the conjugate, particularly in the presence of biological nucleophiles.
-
For applications where biocompatibility is paramount and the presence of copper is a concern, SPAAC is the preferred method.
-
When considering strained cyclooctynes, BCN offers superior stability compared to DBCO in thiol-rich environments.
-
The inclusion of hydrophilic spacers like PEG can further enhance the stability and pharmacokinetic properties of the ADC.
Ultimately, the optimal alkyne linker must be chosen based on a thorough evaluation of the specific application, the nature of the payload and biomolecule, and the anticipated biological environment. The experimental protocols outlined in this guide provide a framework for conducting these critical stability assessments, enabling the rational design of more stable and effective targeted therapeutics.
References
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Protein degradation shapes developmental tempo in mouse and human neural progenitors. bioRxiv. Available at: [Link].
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PEGylation Enhances Colloidal Stability and Promotes Ligand-Mediated Targeting of LAF–Xenopeptide mRNA Complexes. Pharmaceutics. Available at: [Link].
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Kinetics of inhibition of human plasma kallikrein by a site-specific modified inhibitor Arg15-aprotinin: evaluation using a microplate system and comparison with other proteases. PubMed. Available at: [Link].
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Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. ACS Omega. Available at: [Link].
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A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers. PubMed. Available at: [Link].
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Linear aliphatic dialkynes as alternative linkers for double-click stapling of p53-derived peptides. PubMed. Available at: [Link].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
